(6-(Methylamino)pyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
105243-77-4 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 |
IUPAC Name |
[6-(methylamino)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c1-8-7-4-2-3-6(5-10)9-7/h2-4,10H,5H2,1H3,(H,8,9) |
InChI Key |
QUHVOUOZQYINNT-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC(=N1)CO |
Synonyms |
2-Pyridinemethanol,6-(methylamino)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (6-(methylamino)pyridin-2-yl)methanol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(6-(methylamino)pyridin-2-yl)methanol is a substituted pyridylmethanol derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a hydrophilic alcohol moiety and a hydrogen-bonding methylamino group on a pyridine scaffold, makes it a valuable intermediate for the synthesis of complex molecular architectures. Derivatives of pyridylmethanol have been investigated for their potential as selective antagonists for receptors like the Transient Receptor Potential Vanilloid 3 (TRPV3), indicating a role in developing novel therapeutics for pain and inflammation.[1][2] This guide provides a comprehensive overview of a robust synthetic pathway for (6-(methylamino)pyridin-2-yl)methanol, detailed protocols for its characterization, and essential safety and handling information.
Proposed Synthetic Pathway
The synthesis of (6-(methylamino)pyridin-2-yl)methanol can be efficiently achieved through a three-step sequence starting from commercially available 6-chloropyridine-2-carboxylic acid. The chosen pathway is designed for reliability and scalability, employing well-established chemical transformations. The overall strategy involves:
-
Esterification of the starting carboxylic acid to prevent unwanted side reactions in subsequent steps.
-
Nucleophilic Aromatic Substitution to introduce the key methylamino group at the C6 position of the pyridine ring.
-
Reduction of the ester to the target primary alcohol.
Caption: Proposed three-step synthesis of (6-(methylamino)pyridin-2-yl)methanol.
Experimental Protocols: Synthesis
Step 1: Synthesis of Methyl 6-chloropyridine-2-carboxylate
Rationale: The initial carboxylic acid is converted to a methyl ester to increase its stability and prevent interference with the strong reducing agent used in the final step. Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to acyl chlorides, which then readily react with methanol to form the ester.
Protocol:
-
To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 6-chloropyridine-2-carboxylic acid (10.0 g, 63.5 mmol).
-
Suspend the solid in anhydrous methanol (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (8.8 mL, 120.6 mmol, 1.9 eq.) dropwise over 20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient to afford methyl 6-chloropyridine-2-carboxylate as a white solid.[3]
Step 2: Synthesis of Methyl 6-(methylamino)pyridine-2-carboxylate
Rationale: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride at the C6 position by methylamine. Dimethyl sulfoxide (DMSO) is used as a polar aprotic solvent to facilitate this type of reaction, and heat is applied to overcome the activation energy barrier.
Protocol:
-
In a 100 mL sealed tube, dissolve methyl 6-chloropyridine-2-carboxylate (8.0 g, 46.6 mmol) in DMSO (40 mL).
-
Add an aqueous solution of methylamine (40%, 18.1 mL, 233 mmol, 5.0 eq.).
-
Seal the tube tightly and heat the reaction mixture to 80-90 °C for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with water (2 x 100 mL) to remove residual DMSO, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, methyl 6-(methylamino)pyridine-2-carboxylate, can be purified by column chromatography if necessary.[4]
Step 3: Synthesis of (6-(methylamino)pyridin-2-yl)methanol
Rationale: Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[5] The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere due to the high reactivity of LiAlH₄ with water and protic solvents.
Protocol:
-
To a flame-dried, 500 mL three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.8 g, 74.0 mmol, 1.8 eq.) in anhydrous THF (150 mL).
-
Cool the suspension to 0 °C.
-
Dissolve methyl 6-(methylamino)pyridine-2-carboxylate (7.0 g, 41.1 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (2.8 mL), 15% aqueous NaOH (2.8 mL), and finally water (8.4 mL). Caution: This process is highly exothermic and generates hydrogen gas.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude (6-(methylamino)pyridin-2-yl)methanol.
-
Purify the product via silica gel column chromatography, eluting with a dichloromethane/methanol gradient, to obtain the final product as a solid.
Characterization: Structural Elucidation and Purity Assessment
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized (6-(methylamino)pyridin-2-yl)methanol.
Caption: Workflow for the spectroscopic characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for unambiguous structure determination. Samples should be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~7.40 | t |
| ~6.50 | d |
| ~6.35 | d |
| ~5.0 (broad s) | s |
| ~4.8 (broad s) | s |
| ~4.60 | s |
| ~2.90 | s |
Note: Chemical shifts are estimations and may vary based on solvent and concentration. The broad signals for -OH and -NH protons are due to chemical exchange and may not always be observed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected Characteristic Absorption Bands: [6][7][8]
-
3400-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol and N-H stretching from the secondary amine.
-
3050-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.
-
~1600 cm⁻¹, ~1570 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
~1250 cm⁻¹: C-N stretching vibration.
-
~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected.
-
Molecular Formula: C₇H₁₀N₂O
-
Exact Mass: 138.08 g/mol
-
Expected [M+H]⁺: m/z = 139.09[9]
Applications in Research and Development
(6-(methylamino)pyridin-2-yl)methanol serves as a versatile building block in drug discovery. The presence of three distinct points for chemical modification—the secondary amine, the primary alcohol, and the pyridine ring—allows for the creation of diverse chemical libraries. Structurally related pyridylmethanol derivatives have been identified as potent and selective antagonists of the TRPV3 ion channel, which is implicated in pain sensation and skin disorders.[1][2] Furthermore, aminopyridine scaffolds are central to many neurologically active agents, including those targeting serotonergic (e.g., 5-HT1A) receptors.[10] This compound is therefore a valuable starting point for developing novel candidates in oncology, neuroscience, and inflammatory diseases.
Safety, Handling, and Storage
5.1. Hazard Assessment The target compound and its aminopyridine precursors should be handled with care. Aminopyridines are classified as toxic if swallowed or in contact with skin and can cause severe skin and eye irritation.[11][12][13]
-
Toxicity: Assumed to be toxic via oral, dermal, and inhalation routes.
-
Irritation: Expected to be a skin and eye irritant.
5.2. Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat is mandatory. Ensure full skin coverage.
-
Respiratory Protection: Handle in a well-ventilated chemical fume hood. Use a respirator if dusts or aerosols are generated.
5.3. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
References
-
CHIMIA. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved February 20, 2026, from [Link]
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TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved February 20, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved February 20, 2026, from [Link]
-
Spectroscopy Letters. (2006). IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. Retrieved February 20, 2026, from [Link]
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Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved February 20, 2026, from [Link]
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Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved February 20, 2026, from [Link]
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Sdfine. (n.d.). 4-aminopyridine. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). (6-(methylamino)pyridin-2-yl)methanol. Retrieved February 20, 2026, from [Link]
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PubMed. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Retrieved February 20, 2026, from [Link]
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-
PubChem. (n.d.). 6-Amino-2-pyridinemethanol. Retrieved February 20, 2026, from [Link]
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IOPscience. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). (6-(dimethylamino)pyridin-2-yl)methanol. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved February 20, 2026, from [Link]
-
ChemSynthesis. (n.d.). (5-methyl-6-methylaminopyridin-2-yl)methanol. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. Retrieved February 20, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved February 20, 2026, from [Link]
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). Methyl 6-(chloromethyl)pyridine-2-carboxylate. Retrieved February 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 20, 2026, from [Link]
-
University of Westminster. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (2025). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). Methyl 6-aminopyridine-2-carboxylate. Retrieved February 20, 2026, from [Link]
-
Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride. Retrieved February 20, 2026, from [Link]
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Starting materials for (6-(methylamino)pyridin-2-yl)methanol synthesis
An In-depth Technical Guide to the Synthesis of (6-(methylamino)pyridin-2-yl)methanol: Starting Materials and Core Synthetic Strategies
Introduction
(6-(methylamino)pyridin-2-yl)methanol is a key structural motif and a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the realm of pharmaceutical and agrochemical research. Its substituted pyridine core is a common feature in compounds targeting various physiological pathways. A robust and scalable synthetic route to this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth technical overview of the primary synthetic strategies for preparing (6-(methylamino)pyridin-2-yl)methanol, with a focus on the selection of starting materials and the rationale behind the chosen experimental pathways.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of (6-(methylamino)pyridin-2-yl)methanol can be approached from several angles. A retrosynthetic analysis reveals two primary and strategically sound disconnection points, leading to two distinct synthetic routes that commence from readily available starting materials. These routes are centered around the formation of the C-N bond of the methylamino group and the reduction of a carbonyl functionality at the 2-position of the pyridine ring.
The two principal synthetic strategies that will be detailed in this guide are:
-
Route 1: Commencing with a 6-halopyridine-2-carboxaldehyde, this route prioritizes the early introduction of the aldehyde functionality. The key transformation is a palladium-catalyzed amination, followed by a straightforward reduction of the aldehyde to the desired primary alcohol.
-
Route 2: Starting from a 6-halopyridine-2-carboxylic acid or its corresponding ester, this approach introduces the methylamino group onto the pyridine ring before the reduction of the carboxylic acid derivative to the alcohol.
The choice between these routes will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Route 1: Synthesis from 6-Halopyridine-2-carboxaldehyde
This synthetic pathway is a convergent and efficient method for the preparation of (6-(methylamino)pyridin-2-yl)methanol. It leverages the versatility of palladium-catalyzed cross-coupling reactions to forge the key C-N bond.
Step 1: Buchwald-Hartwig Amination of 6-Chloropyridine-2-carboxaldehyde
The cornerstone of this route is the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[1][2] This reaction utilizes a palladium catalyst in conjunction with a suitable ligand to couple an aryl halide with an amine. In this specific application, the commercially available 6-chloropyridine-2-carboxaldehyde serves as the electrophilic partner, and methylamine is the nucleophile.
The choice of catalyst and ligand is critical for achieving high yields and minimizing side reactions. A common and effective catalytic system for this transformation is a palladium(II) precatalyst, such as palladium(II) acetate, which is reduced in situ to the active palladium(0) species.[3] The ligand plays a crucial role in facilitating both the oxidative addition of the aryl chloride to the palladium(0) center and the subsequent reductive elimination of the desired product. Sterically hindered and electron-rich phosphine ligands, such as RuPhos, are often employed to enhance catalytic activity, particularly with less reactive aryl chlorides.[4] A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine and facilitate the catalytic cycle.
Caption: Workflow for the Buchwald-Hartwig amination step.
Detailed Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-chloropyridine-2-carboxaldehyde (1.0 eq.), palladium(II) acetate (0.02 eq.), and RuPhos (0.04 eq.).
-
Add anhydrous toluene to the flask, followed by sodium tert-butoxide (1.4 eq.).
-
Add a solution of methylamine (1.2 eq.) in THF.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(methylamino)pyridine-2-carboxaldehyde.
Step 2: Reduction of 6-(methylamino)pyridine-2-carboxaldehyde
The final step in this sequence is the reduction of the aldehyde functionality to a primary alcohol. This is a standard and high-yielding transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose, as it will not reduce the pyridine ring.[5] The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.
Detailed Experimental Protocol:
-
Dissolve 6-(methylamino)pyridine-2-carboxaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq.) in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (6-(methylamino)pyridin-2-yl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.
Route 2: Synthesis from 6-Halopyridine-2-carboxylic Acid or its Ester
This alternative synthetic strategy is particularly useful when the corresponding 6-halopyridine-2-carboxylic acid or its ester is more readily available or cost-effective than the aldehyde.
Step 1: Esterification of 6-Bromopyridine-2-carboxylic Acid (if applicable)
If starting with 6-bromopyridine-2-carboxylic acid, an initial esterification step is necessary. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid.[6]
Detailed Experimental Protocol:
-
Suspend 6-bromopyridine-2-carboxylic acid (1.0 eq.) in methanol.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 6-bromopyridine-2-carboxylate.
Step 2: Buchwald-Hartwig Amination of Methyl 6-Bromopyridine-2-carboxylate
Similar to Route 1, the Buchwald-Hartwig amination is employed to introduce the methylamino group. The ester functionality is generally stable under these conditions. The reaction is performed on methyl 6-bromopyridine-2-carboxylate with methylamine using a palladium catalyst and a suitable ligand.
Step 3: Reduction of Methyl 6-(methylamino)pyridine-2-carboxylate
The final step is the reduction of the ester to the primary alcohol. Esters are less reactive than aldehydes, and therefore require a stronger reducing agent than sodium borohydride. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is commonly used for this transformation. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF).
Sources
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The Physicochemical Landscape of Substituted Pyridin-2-yl-methanols: From Synthesis to Application
Executive Summary
Substituted pyridin-2-yl-methanol compounds (often referred to as 2-hydroxymethylpyridines or 2-pyridylcarbinols) represent a privileged scaffold in both coordination chemistry and drug discovery. Their utility stems from a unique "chameleon-like" physicochemical profile: they possess a hard oxygen donor and a borderline soft nitrogen donor, allowing for versatile metal chelation, while their capacity for intramolecular hydrogen bonding significantly influences their lipophilicity and membrane permeability.
This guide analyzes the core physical and chemical properties of this class, differentiating between ring-substituted derivatives (altering electronic density of the pyridine) and
Physicochemical Profile
The "Dual-Personality" Acid-Base Behavior
The defining feature of pyridin-2-yl-methanols is the interplay between the basic pyridine nitrogen and the amphoteric hydroxyl group.
-
Pyridine Nitrogen (
): The nitrogen atom is the primary site of protonation. Electron-donating groups (EDGs) like methyl at the 4- or 6-position increase basicity (raising ), while electron-withdrawing groups (EWGs) like -Cl or -NO decrease it. -
Hydroxyl Group (
): The alcohol is weakly acidic but can be deprotonated by strong bases (e.g., NaH, LDA) to form a potent alkoxide nucleophile/ligand.
Table 1: Comparative Physicochemical Properties of Select Derivatives
| Compound | Substituent Type | MW ( g/mol ) | LogP (Oct/Water) | Boiling Point ( | |
| Pyridin-2-yl-methanol | Parent | 109.13 | 4.90 | 0.11 | 112 (16 mmHg) |
| 6-Methylpyridin-2-yl-methanol | Ring-EDG (Steric) | 123.15 | 5.75 | 0.65 | 125 (15 mmHg) |
| (Pyridin-2-yl)phenylmethanol | 185.22 | 4.50 | 2.62 | N/A (Solid, mp 114) | |
| 5-Bromopyridin-2-yl-methanol | Ring-EWG | 188.02 | 2.85 | 1.20 | N/A (Solid) |
Intramolecular Hydrogen Bonding
A critical feature distinguishing 2-substituted isomers from their 3- and 4- counterparts is the formation of a five-membered intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen (
-
Impact on Lipophilicity: This "closed" conformation masks the polar donor/acceptor atoms, effectively increasing the experimental LogP compared to theoretical predictions based on fragment contributions. This is vital for blood-brain barrier (BBB) penetration in medicinal chemistry.
-
Spectral Signature: In IR spectroscopy, this bond manifests as a shift in the O-H stretching frequency to lower wavenumbers (
broad band) compared to the free alcohol.
Synthesis Strategies
The construction of substituted pyridin-2-yl-methanols requires selecting a pathway based on where the substitution is needed (Ring vs. Linker).
Synthesis Decision Logic (DOT Visualization)
Figure 1: Strategic decision tree for synthesizing substituted pyridin-2-yl-methanols based on structural requirements.
The Boekelheide Rearrangement
For introducing a hydroxymethyl group onto an existing alkyl-substituted pyridine (e.g., converting 2-picoline to pyridin-2-yl-methanol), the Boekelheide rearrangement is the gold standard.
-
Oxidation: 2-Picoline is oxidized to 2-picoline-N-oxide.
-
Rearrangement: Treatment with acetic anhydride triggers a [3,3]-sigmatropic rearrangement to form 2-pyridylmethyl acetate.
-
Hydrolysis: Base hydrolysis yields the alcohol.
Coordination Chemistry
Substituted pyridin-2-yl-methanols are non-innocent ligands. The proximity of the N and O atoms creates a "bite angle" ideal for forming stable 5-membered chelate rings with transition metals (Cu, Zn, Fe, Ru).
Coordination Modes
Figure 2: Primary coordination modes accessible to pyridin-2-yl-methanol ligands.
-
N,O-Chelation: The most common mode. Deprotonation of the alcohol (forming the alkoxide) significantly enhances the stability constant (
) of the complex. -
Bridging: In multinuclear complexes (e.g., Cubane-like
cores), the alkoxide oxygen can bridge two metal centers.
Detailed Experimental Protocol
Synthesis of -Phenyl-pyridin-2-yl-methanol (Grignard Addition)
This protocol illustrates the synthesis of an
Safety Prerequisite: All glassware must be flame-dried. Diethyl ether is extremely flammable. Perform in a fume hood.
Reagents:
-
2-Pyridinecarboxaldehyde (10 mmol, 1.07 g)
-
Phenylmagnesium bromide (3.0 M in ether, 12 mmol, 4.0 mL)
-
Anhydrous THF or Diethyl Ether (20 mL)
-
Saturated
solution.
Step-by-Step Methodology:
-
Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Maintain an inert atmosphere (
or ). -
Solvation: Dissolve 2-pyridinecarboxaldehyde (1.07 g) in 15 mL of anhydrous THF. Cool the solution to
using an ice bath. -
Addition: Transfer the Phenylmagnesium bromide solution to the addition funnel via cannula. Add dropwise to the cold aldehyde solution over 20 minutes. Observation: The solution will likely turn yellow/orange.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Silica, 50% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by a lower alcohol spot. -
Quench: Cool back to
. Carefully quench by dropwise addition of saturated (10 mL). Caution: Exothermic. -
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (
). Combine organic layers. -
Workup: Wash combined organics with Brine (20 mL), dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude oil often solidifies. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexane).
Validation Criteria:
-
1H NMR (
): Look for the chiral methine proton ( ) as a singlet or doublet around 5.8 ppm. The OH proton usually appears as a broad singlet between 4.0-6.0 ppm (concentration dependent). -
Yield: Expected range 85-95%.
References
-
Boekelheide Rearrangement: Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.
-
Physical Properties & pKa: PubChem Compound Summary for CID 11474, Pyridin-2-ylmethanol. National Center for Biotechnology Information.
-
Coordination Chemistry: Papatriantafyllopoulou, C., et al. (2010). "Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol." CrystEngComm.
-
Medicinal Applications (TRPV3): Moran, M. M., & Szallasi, A. (2018). "Targeting nociceptive transient receptor potential channels to treat chronic pain."[1] British Journal of Pharmacology.[1]
-
Intramolecular H-Bonding: Musso, J., et al. (2017). "Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry." Journal of Medicinal Chemistry.
Sources
(6-(methylamino)pyridin-2-yl)methanol molecular formula and weight
An In-Depth Technical Guide to (6-(methylamino)pyridin-2-yl)methanol (C₇H₁₀N₂O)
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of (6-(methylamino)pyridin-2-yl)methanol, a key heterocyclic building block. It moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and application, grounded in established chemical principles. The methodologies described are designed to be self-validating, ensuring scientific rigor and reproducibility.
Chemical Identity and Physicochemical Properties
(6-(methylamino)pyridin-2-yl)methanol is a substituted pyridine derivative featuring both a secondary amine and a primary alcohol functional group. This bifunctionality makes it a valuable and versatile intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.
Chemical Structure
The structure consists of a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 6-position with a methylamino group (-NHCH₃).
Caption: 2D structure of (6-(methylamino)pyridin-2-yl)methanol.
Identifiers and Properties
The fundamental properties of this compound are summarized below. It is critical to note that while some data is experimentally derived for close analogs, many values for the specific target molecule are computationally predicted due to a lack of extensive published experimental data.
| Property | Value | Source / Citation |
| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |
| Molecular Weight | 138.17 g/mol | Anax Laboratories[2] |
| CAS Number | 105243-77-4 | Anax Laboratories[2] |
| Monoisotopic Mass | 138.07932 Da | PubChem[1] |
| Appearance | White to off-white solid | (Predicted based on analogs) |
| Melting Point | 32-34 °C | (Experimental, for analog (6-Methylpyridin-2-yl)methanol) PubChem[3] |
| Boiling Point | ~320 °C | (Predicted) ChemicalBook[4] |
| Solubility | Soluble in methanol, ethanol, DMSO | (Inferred from synthesis protocols)[5][6] |
| XlogP (predicted) | 0.3 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Synthesis and Purification
Rationale for Synthetic Route
-
Starting Material Selection : 6-chloro-2-pyridinecarboxylic acid methyl ester is a commercially available and stable starting material. The chlorine atom at the 6-position is activated towards nucleophilic substitution by the electron-withdrawing nature of the pyridine nitrogen and the ester group.
-
Nucleophilic Aromatic Substitution (SₙAr) : The reaction with methylamine is a classic SₙAr mechanism. Methylamine acts as the nucleophile, displacing the chloride. This reaction is typically efficient for activated halopyridines.
-
Ester Reduction : Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent specifically chosen for its ability to quantitatively reduce esters to primary alcohols.[7][8] Unlike weaker reagents like sodium borohydride (NaBH₄), LiAlH₄ ensures a complete and clean conversion.[8][9] The reaction is irreversible and typically proceeds rapidly under mild conditions.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 6-(methylamino)picolinate
-
To a sealed pressure vessel, add methyl 6-chloropicolinate (1.0 eq).
-
Add a solution of methylamine (3.0-5.0 eq, typically as a 40% solution in methanol or water). The excess methylamine serves as both the reactant and a base to neutralize the HCl generated.
-
Seal the vessel and heat the mixture to 80-100 °C with stirring for 12-24 hours.
-
Causality: The elevated temperature and pressure are necessary to overcome the activation energy for the SₙAr reaction on the pyridine ring.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove excess methylamine and solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of (6-(methylamino)pyridin-2-yl)methanol
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Self-Validation: LiAlH₄ reacts violently with water. The use of anhydrous solvent and an inert atmosphere is critical for safety and to prevent quenching of the reagent.[10]
-
-
Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Dissolve the methyl 6-(methylamino)picolinate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Causality: The slow, dropwise addition is crucial to control the highly exothermic reaction between the ester and LiAlH₄.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the ester starting material is fully consumed.
-
Work-up (Fieser method) : Carefully quench the reaction by sequential, dropwise addition at 0 °C of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
Causality: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the isolation of the product.
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude (6-(methylamino)pyridin-2-yl)methanol.
-
Purify the product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final, pure compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis workflow.
Analytical Characterization and Quality Control
Trustworthiness: A robust analytical package is essential to confirm the identity, structure, and purity of the synthesized material. Each technique provides orthogonal data, which, when combined, constitutes a self-validating system for quality control.
Method Rationale
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by mapping the unique chemical environments of all proton and carbon atoms in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can further support the proposed structure.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound.
Step-by-Step Analytical Protocols
Protocol 3.2.1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected ¹H NMR Data (in CDCl₃, predicted):
-
Pyridine Protons: Three signals in the aromatic region (~6.3-7.5 ppm). The proton between the two substituents should appear as a doublet, the proton adjacent to the alcohol as a doublet, and the proton adjacent to the amine as a triplet (or doublet of doublets).
-
-CH₂OH Protons: A singlet around 4.6 ppm. The adjacent -OH proton may cause splitting unless it is exchanging rapidly.
-
-OH Proton: A broad singlet; chemical shift is concentration-dependent.
-
-NH Proton: A broad singlet or quartet (due to coupling with the methyl group); chemical shift is variable.
-
-NHCH₃ Protons: A doublet around 2.9 ppm, coupled to the -NH proton.
-
-
Expected ¹³C NMR Data (in CDCl₃, predicted):
-
Five distinct signals for the pyridine ring carbons (~105-160 ppm).
-
One signal for the hydroxymethyl carbon (-CH₂OH) around 65 ppm.
-
One signal for the methylamino carbon (-NHCH₃) around 30 ppm.
-
Protocol 3.2.2: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: The primary peak observed should correspond to the protonated molecule [M+H]⁺ at m/z 139.09.[1]
Protocol 3.2.3: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid). For example, a 10-minute gradient from 5% to 95% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Purity Assessment: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks. A purity of >96% is typically expected after chromatography.[2]
Applications in Medicinal Chemistry and Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Its ability to act as a hydrogen bond acceptor and participate in aromatic interactions makes it a valuable component for engaging with biological targets.
(6-(methylamino)pyridin-2-yl)methanol is a particularly useful building block because its two distinct functional groups—the nucleophilic amine and the versatile alcohol—can be derivatized orthogonally.
-
Amine Derivatization: The secondary amine can be readily acylated, alkylated, or used in reductive amination and coupling reactions to build complex side chains.
-
Alcohol Derivatization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or mesylate) for substitution reactions, or used to form esters and ethers.
This dual functionality allows for the rapid generation of diverse chemical libraries for screening against various biological targets.
Caption: Role as a versatile scaffold in drug discovery.
Safety, Handling, and Storage
Authoritative Grounding: While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety assessment can be made based on the known hazards of its core functional groups and structurally similar compounds like 2-(methylamino)pyridine and 6-methyl-2-pyridinemethanol.[3]
-
Hazard Summary:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are accessible.
-
-
Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, vapor, or mist.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from oxidizing agents and strong acids.
-
References
- Methylamine (40% in Methanol) Safety Data Sheet. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/GB/en/sds/M1016_JPE_EN.pdf]
- PubChem Compound Summary for CID 45080018, (6-(methylamino)pyridin-2-yl)methanol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45080018]
- EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents. [URL: https://patents.google.
- ASM MPDS Phase Diagrams. Lib4RI. [URL: https://lib4ri.ch/resources/databases/physical-chemical-properties.html]
- Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies. [URL: https://www.mona.uwi.edu/chemistry/sites/default/files/chemistry/uploads/e5_reductions_with_lithium_aluminium_hydride.pdf]
- LiAlH4, Lithium aluminum hydride. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/chemicals/reductions/lithium-aluminum-hydride.shtm]
- Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8305719/]
- 6-Methyl-2-pyridinemethanol - Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=H26794&productDescription=6-METHYL-2-PYRIDINEMETHANOL%2C+98%25+1GR&vendorId=VN00033897&countryCode=US&language=en]
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/09/02/lithium-aluminum-hydride-lialh4/]
- EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents. [URL: https://patents.google.
- 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1824-81-3_1HNMR.htm]
- 105243-77-4 | (6-(methylamino)pyridin-2-yl)methanol. Anax Laboratories. [URL: https://www.anaxlab.com/products/105243-77-4]
- 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.03%3A_Reductions_using_NaBH4_LiAlH4]
- CAS Common Chemistry. CAS, a division of the American Chemical Society. [URL: https://commonchemistry.cas.org]
- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [URL: https://www.chemistrysteps.com/carbonyl-reduction-mechanism-nah4-lialh4/]
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9407335/]
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals. [URL: https://lifechemicals.com/blog/building-blocks/functionalized-pyridines]
- 2,6-Pyridinedimethanol synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- PubChem Compound Summary for CID 70736, 6-Methyl-2-pyridylmethanol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70736]
- The physical and chemical properties of the common minerals. Scholars.Direct. [URL: https://scholars.direct/Articles/earth-sciences/jese-2-005.php?jid=earth-sciences]
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents. [URL: https://patents.google.
- NOTE Synthesis of 6,6'-Diaminomethyl-tris-(pyridin-2-ylmethyl)amine. Journal of the Korean Chemical Society. [URL: http://newjournal.kcsnet.or.kr/main/j_search/j_download.htm?code=B120215]
- 1 H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). NP-MRD. [URL: https://np-mrd.org/node/2916]
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee. [URL: https://discovery.dundee.ac.uk/en/publications/one-pot-two-step-catalytic-synthesis-of-6-amino-2-pyridone-35-d]
- Substance 865264: MLS000042431. Data.gov. [URL: https://catalog.data.
- (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0176628.htm]
- 6-METHYL-2-PYRIDINEMETHANOL(1122-71-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1122-71-0_1HNMR.htm]
- (5-methyl-6-methylaminopyridin-2-yl)methanol. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-159671.html]
- 2-(Methylamino)pyridine 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/210137]
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Methodological & Application
Application Notes: (6-(methylamino)pyridin-2-yl)methanol as a Key Intermediate in the Synthesis of Novel Pharmaceutical Agents
Abstract
(6-(methylamino)pyridin-2-yl)methanol, a substituted pyridine derivative, has emerged as a valuable and versatile intermediate in medicinal chemistry. Its unique structural features, combining a reactive hydroxymethyl group and a methylamino-substituted pyridine core, make it an essential building block for the synthesis of complex molecules targeting a range of biological pathways. This document provides an in-depth guide for researchers and drug development professionals on the application of this intermediate, with a particular focus on its role in the development of modulators for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Detailed, field-proven protocols for the activation of the hydroxyl group and its subsequent use in alkylation reactions are provided, underpinned by a discussion of the chemical principles and safety considerations.
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved pharmaceutical agents. Its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions allow for the fine-tuning of physicochemical properties and target engagement. (6-(methylamino)pyridin-2-yl)methanol (CAS No. 105243-77-4) is a particularly strategic starting material.[1] The methylamino group can significantly influence the electronic properties of the pyridine ring and provide an additional site for molecular interactions, while the hydroxymethyl group at the 2-position serves as a convenient handle for synthetic elaboration.
Core Application: A Precursor for TRPV4 Channel Modulators
A significant application of (6-(methylamino)pyridin-2-yl)methanol is in the synthesis of potent and selective modulators of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[2][3][4] TRPV4 is a widely expressed calcium-permeable cation channel involved in a diverse range of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[5][6] Its dysfunction has been implicated in various pathologies such as neuropathic pain, pulmonary edema, and bladder disorders, making it an attractive therapeutic target.[6][7]
The well-known TRPV4 agonist, GSK1016790A, and its analogues feature a complex architecture that can be accessed through the strategic use of pyridine-based building blocks.[8] The (6-(methylamino)pyridin-2-yl)methyl moiety is a key structural component in a number of these potent modulators. The synthetic strategy typically involves the conversion of the primary alcohol in (6-(methylamino)pyridin-2-yl)methanol into a more reactive electrophile, such as an alkyl chloride, which can then be used to alkylate a nucleophilic core structure.
Synthetic Strategy Overview
The overall synthetic approach leverages the reactivity of the hydroxymethyl group. A two-step process is generally employed:
-
Activation: The primary alcohol is converted into a good leaving group. A common and efficient method is the transformation into an alkyl chloride using thionyl chloride (SOCl₂).
-
Nucleophilic Substitution: The resulting electrophilic chloromethylpyridine derivative is then reacted with a suitable nucleophile (e.g., an amine on a core scaffold) to form the final carbon-nitrogen bond, assembling the target molecule.
This strategy is illustrated in the following workflow diagram:
Caption: Fig 1. General synthetic workflow for TRPV4 modulators.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory.
Protocol 1: Synthesis of 2-(Chloromethyl)-N-methylpyridin-6-amine (Activated Intermediate)
This protocol details the conversion of the starting alcohol to the corresponding alkyl chloride. The use of thionyl chloride results in an inversion of stereochemistry if a chiral center were present, though in this achiral case, it provides a clean conversion with gaseous byproducts.[9][10] Pyridine is often used as a catalyst or a base to neutralize the HCl generated during the reaction.[11][12]
Materials and Equipment:
| Reagent/Material | Grade | Supplier Example |
| (6-(methylamino)pyridin-2-yl)methanol | >96% | Anax Laboratories[1] |
| Thionyl chloride (SOCl₂) | Reagent grade, >99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | DriSolv® | EMD Millipore |
| Pyridine, anhydrous | >99.8% | Sigma-Aldrich |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Reagent | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | VWR Chemicals |
| Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator | Standard laboratory equipment | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (6-(methylamino)pyridin-2-yl)methanol (5.0 g, 36.2 mmol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add anhydrous pyridine (0.29 mL, 3.6 mmol, 0.1 eq) to the stirred solution. Subsequently, add thionyl chloride (3.2 mL, 43.4 mmol, 1.2 eq) dropwise via the dropping funnel over a period of 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The starting material (alcohol) is significantly more polar than the product (alkyl chloride).
-
Work-up and Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (100 mL) with stirring to quench the excess thionyl chloride.
-
Safety Precaution: The quenching process is highly exothermic and releases SO₂ and HCl gas. This step must be performed in a well-ventilated fume hood.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.
Expected Yield: 80-90% of 2-(Chloromethyl)-N-methylpyridin-6-amine as a solid or oil.
Protocol 2: General Procedure for N-Alkylation
This protocol provides a representative method for using the activated intermediate to alkylate a secondary amine, a key step in building the final drug scaffold.
Materials and Equipment:
| Reagent/Material | Grade | Supplier Example |
| 2-(Chloromethyl)-N-methylpyridin-6-amine | As synthesized above | - |
| Piperazine derivative (or other amine) | >95% | Various |
| Potassium carbonate (K₂CO₃), anhydrous | ACS Reagent | Sigma-Aldrich |
| Acetonitrile (MeCN), anhydrous | >99.8% | Fisher Scientific |
Procedure:
-
Reaction Setup: To a solution of the piperazine derivative (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Addition of Alkylating Agent: Add a solution of 2-(Chloromethyl)-N-methylpyridin-6-amine (1.1 eq) in anhydrous acetonitrile to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water. Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography or recrystallization to obtain the final compound.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the intermediate and final products.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the synthesized compounds and to monitor reaction progress. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for analyzing the volatile intermediate, 2-(Chloromethyl)-N-methylpyridin-6-amine, to confirm its molecular weight and assess purity.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for structural elucidation. For the chloromethyl intermediate, the disappearance of the alcohol proton and the characteristic shift of the methylene protons confirm the conversion. |
| Infrared (IR) Spectroscopy | To confirm the presence of key functional groups and the disappearance of the broad O-H stretch from the starting material. |
Safety and Handling
(6-(methylamino)pyridin-2-yl)methanol and its derivatives must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: All manipulations, especially those involving thionyl chloride, should be performed in a certified chemical fume hood.[2]
-
Thionyl Chloride: SOCl₂ is highly corrosive, toxic, and reacts violently with water. Handle with extreme care under anhydrous conditions.[9]
-
Storage: Store (6-(methylamino)pyridin-2-yl)methanol in a tightly closed container in a cool, dry, and well-ventilated area.[2]
Conclusion
(6-(methylamino)pyridin-2-yl)methanol is a high-value intermediate for the synthesis of complex pharmaceutical targets, most notably TRPV4 modulators. The protocols and insights provided herein offer a robust framework for its utilization in drug discovery and development programs. The straightforward activation of its primary alcohol function, coupled with the versatile chemistry of the pyridine scaffold, ensures its continued importance in the field of medicinal chemistry.
References
-
Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists. (2025, May 2). [Link]
-
Li, S., et al. (2022). Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents. NIH. [Link]
-
Liedtke, W. (2016). TRPV4: Molecular Conductor of a Diverse Orchestra. Physiological Reviews. [Link]
-
PubChemLite. (6-(dimethylamino)pyridin-2-yl)methanol. [Link]
-
ChemSynthesis. (5-methyl-6-methylaminopyridin-2-yl)methanol. (2025, May 20). [Link]
-
Gsandtner, C., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]
-
Chen, L., et al. (2025). TRPV4 agonist GSK1016790A increases mucus production and alleviates diabetic intestinal injury by activating the Ca2+/CAMKII/GSK3β pathway. PubMed. [Link]
-
National Center for Biotechnology Information. 6-Amino-2-pyridinemethanol. PubChem. [Link]
-
Reaction Explorer. (2025, July 12). Alcohol + SOCl2. [Link]
-
Everaerts, W., et al. (2011). TRPV4 Agonists and Antagonists. Bentham Science Publishers. [Link]
- Google Patents.
-
National Center for Biotechnology Information. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]
-
Sullivan, M. N., et al. (2012). Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells. PMC. [Link]
-
MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
Chem-Impex. 2-(Methylamino)pyridine-3-methanol. [Link]
-
PubMed. (2015, July 15). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. [Link]
-
University of Dundee. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
-
Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
-
Pharmaffiliates. 32399-12-5 | Product Name : (2-(Methylamino)pyridin-3-yl)methanol. [Link]
-
Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
Oreate AI Blog. (2025, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry. [Link]
- Google Patents. US7456168B2 - 2-(pyridin-2-ylamino)-pyrido[2,3, d]pyrimidin-7-ones.
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
YouTube. (2020, May 8). Reaction of primary and secondary alcohols with SOCl2. [Link]
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- 12. youtube.com [youtube.com]
Application Notes & Protocols: Characterizing the Biological Activity of Novel (6-(methylamino)pyridin-2-yl)methanol Derivatives
Introduction: The Pyridine Scaffold as a Privileged Structure in Oncology
The pyridine ring is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in the development of targeted therapeutics.[1][2] Its unique electronic properties and ability to form diverse chemical bonds have made it a central component in numerous FDA-approved drugs, particularly in oncology.[3][4] Many pyridine-based molecules function as potent inhibitors of protein kinases, which are critical signaling enzymes often dysregulated in cancer, leading to uncontrolled cell growth and survival.[5][6] Marketed drugs such as Sorafenib and Crizotinib feature pyridine cores and have significantly improved patient outcomes in various cancers.[4][7]
The (6-(methylamino)pyridin-2-yl)methanol scaffold represents a promising starting point for the development of novel kinase inhibitors and other targeted agents.[8] This guide provides a comprehensive, field-tested workflow for researchers to systematically evaluate the biological activity of new chemical entities (NCEs) derived from this scaffold. We will proceed from initial high-throughput screening for cytotoxic effects to detailed mechanistic studies elucidating the mode of action, including apoptosis induction, cell cycle arrest, and impact on specific cellular signaling pathways. Each protocol is designed to be self-validating, with integrated controls and expert commentary on the causality behind key experimental steps.
Section 1: Compound Management and Stock Preparation
Protocol 1: Preparation of Compound Master Stocks
-
Initial Solubility Assessment: Before preparing a high-concentration stock, test the solubility of a small amount of the novel compound in 100% Dimethyl Sulfoxide (DMSO). Most small organic molecules are readily soluble in DMSO.
-
Master Stock Preparation:
-
Accurately weigh out 1-5 mg of the synthesized compound into a sterile, amber glass vial or a microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration master stock, typically 10 mM or 20 mM.
-
Rationale: A high concentration minimizes the volume of DMSO added to cell culture media, as DMSO can be toxic to cells at concentrations above 0.5-1%.
-
Vortex vigorously for 5-10 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.
-
-
Sterilization & Aliquoting:
-
Sterilize the master stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the master stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, causing it to precipitate out of solution.
-
-
Storage: Store the master stock aliquots at -20°C or -80°C, protected from light. Properly stored stocks are typically stable for at least 6 months.
Section 2: Primary Screening - Assessing Cellular Cytotoxicity
Expertise & Experience: The first critical question for any potential anticancer agent is whether it can inhibit the growth of or kill cancer cells. A cell viability assay provides a quantitative measure of this effect. We recommend the XTT assay over the older MTT assay. The XTT assay's formazan product is water-soluble, eliminating the need for a DMSO solubilization step, which streamlines the protocol and reduces potential errors.[9] The resulting data are used to calculate the IC50 (half-maximal inhibitory concentration), a key metric of compound potency.
Protocol 2: XTT Cell Viability and Cytotoxicity Assay
-
Cell Seeding:
-
Harvest cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer[3]) during their logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).
-
Scientist's Note: Include wells for "vehicle control" (cells + DMSO) and "no-cell blank" (medium only) on every plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the test compound in complete culture medium from your 10 mM DMSO master stock. A typical final concentration range for screening is 0.01 µM to 100 µM.
-
Trustworthiness: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the cells and add 100 µL of the medium containing the appropriate compound concentration.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
XTT Reagent Addition and Incubation:
-
Prepare the activated XTT solution according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.[9]
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.
-
Rationale: Metabolically active cells reduce the yellow XTT tetrazolium salt to a water-soluble orange formazan product. The intensity of the color is directly proportional to the number of viable cells.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background noise.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability data against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Data Presentation: Cytotoxicity Profile
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| MPM-001 | MCF-7 | 72 | 1.25 |
| MPM-002 | MCF-7 | 72 | 15.8 |
| Doxorubicin (Control) | MCF-7 | 72 | 1.93[7] |
Section 3: Mechanistic Elucidation I - Apoptosis Induction
Expertise & Experience: A low IC50 value indicates potent cytotoxicity, but it doesn't explain the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs. A hallmark of apoptosis is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[10][11] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures this activity in a simple "add-mix-measure" format.[12]
Protocol 3: Luminescent Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment:
-
Plate and treat cells in a white-walled, clear-bottom 96-well plate as described in Protocol 2 (Steps 1 & 2). Use concentrations around the compound's determined IC50 and 5-10x the IC50.
-
Trustworthiness: Include a positive control for apoptosis induction (e.g., Staurosporine or Camptothecin) and a vehicle control.
-
Incubate for a shorter period, typically 12, 24, or 48 hours, as caspase activation precedes cell viability loss.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Add 100 µL of the reagent directly to each well of the 96-well plate containing 100 µL of cell culture medium.
-
Rationale: The reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin). Upon cell lysis, activated caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[12]
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell blank" wells from all other readings.
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase indicates apoptosis induction.
-
Section 4: Mechanistic Elucidation II - Cell Cycle Arrest
Expertise & Experience: In addition to inducing cell death, many anticancer agents function by halting the cell cycle, preventing cancer cells from proliferating.[13][14] Flow cytometry analysis of cellular DNA content allows for the precise quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[15] A compound-induced accumulation of cells in a specific phase is indicative of cell cycle arrest. Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[16]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are approximately 60-70% confluent at the time of harvest.
-
Treat the cells with the test compound at concentrations around the IC50 for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells to ensure all apoptotic and viable cells are collected.
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Rationale: Fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA. Cold ethanol helps to preserve cell morphology.
-
Incubate the cells at 4°C for at least 30 minutes (or up to a week).[17]
-
-
Staining:
-
Pellet the fixed cells by centrifugation and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Rationale: RNase A is crucial for degrading any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[17]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in each phase.[17]
-
Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in G1, S, or G2/M indicates cell cycle arrest at that checkpoint.
-
Section 5: Target Validation and Pathway Analysis via Western Blotting
Expertise & Experience: Western blotting is a powerful technique to investigate the molecular mechanism of a compound's action by measuring the expression and activation state (e.g., phosphorylation) of specific proteins.[18][19] Given that pyridine derivatives are often kinase inhibitors, this method is essential for confirming whether a novel compound inhibits its intended target and downstream signaling pathway.[20]
Protocol 5: General Western Blotting Protocol
-
Protein Extraction:
-
Treat cells in 6-well or 10 cm plates with the compound for a relevant time period (this can range from 30 minutes to 24 hours depending on the signaling pathway).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical when probing for phosphorylated proteins to prevent their dephosphorylation during sample processing.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Rationale: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[22]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again as in step 3.
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensity using software like ImageJ. Always normalize the protein of interest to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Hypothetical Target Pathway for a Pyridine-Based Kinase Inhibitor
The diagram below illustrates a generic kinase signaling cascade that could be investigated. If the novel compound is hypothesized to inhibit Kinase A, a western blot would be used to probe for the levels of phosphorylated (activated) Kinase A, Kinase B, and the downstream transcription factor.
Caption: Hypothetical kinase signaling pathway inhibited by a novel compound.
Recommended Antibodies for Western Blot Analysis
| Target Protein | Rationale |
| p-AKT (Ser473) | Key node in cell survival signaling. |
| Total AKT | Control for total protein level of AKT. |
| p-ERK1/2 (Thr202/Tyr204) | Key node in cell proliferation signaling. |
| Total ERK1/2 | Control for total protein level of ERK. |
| PARP (cleaved) | A marker of apoptosis; cleaved by Caspase-3. |
| Cyclin D1 | A key regulator of the G1/S cell cycle transition. |
| β-actin or GAPDH | Loading control for data normalization. |
Section 6: Integrated Data Analysis and Workflow
Expertise & Experience: The true biological story of a novel compound is told by integrating the data from all assays. A potent compound (low IC50) that induces high caspase activity, causes cell cycle arrest at the G2/M phase, and reduces the phosphorylation of a key pro-survival kinase like AKT presents a compelling profile for a promising anticancer agent. The following workflow provides a logical progression for characterizing novel compounds.
Caption: Integrated workflow for characterizing novel pyridine derivatives.
References
-
Darzynkiewicz, Z., et al. Analysis of cell cycle by flow cytometry. PubMed. Available from: [Link]
-
Al-Ostath, S., et al. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry. Available from: [Link]
-
International Journal of Science and Advanced Technology. Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available from: [Link]
-
Abdel-Aziz, M., et al. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available from: [Link]
-
Elabscience. Caspase 3/7 Activity Assay Kit (Colorimetric Method). Available from: [Link]
-
Journal of Pharmaceutical and Allied Sciences. A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Available from: [Link]
-
Sahu, R., et al. Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
University of Rochester Medical Center. Cell Cycle Tutorial Contents. Available from: [Link]
-
Ashraf, M., et al. In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available from: [Link]
-
Wikipedia. MTT assay. Available from: [Link]
-
Frontiers in Pharmacology. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
-
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. Available from: [Link]
-
Ain, Q. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available from: [Link]
-
Fader, L. D., et al. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. Effect of pyridine on key pharmacological parameters. Available from: [Link]
-
Open Access Journals. A Brief View on Pyridine Compounds. Available from: [Link]
-
Journal of Medicinal Chemistry. Discovery of Pyrrolo[3,4-c]pyridine Derivatives as Potent and Orally Bioavailable Respiratory Syncytial Virus (RSV) Fusion Inhibitors. Available from: [Link]
-
Gfesser, G. A., et al. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available from: [Link]
-
Oreate AI Blog. Understanding the Western Blot: A Key Tool in Cancer Research. Available from: [Link]
-
Covance. Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available from: [Link]
-
European Journal of Medicinal Chemistry. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. PubMed. Available from: [Link]
-
MDPI. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Available from: [Link]
-
ResearchGate. Effect of pyridine on key pharmacological parameters. Available from: [Link]
-
PubChem. 6-Amino-2-pyridinemethanol. Available from: [Link]
- Google Patents. EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
ChemSynthesis. (5-methyl-6-methylaminopyridin-2-yl)methanol. Available from: [Link]
-
Molecular Systems Design & Engineering. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]
-
University of Westminster. Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Available from: [Link]
-
Acta Crystallographica Section C: Structural Chemistry. Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. PubMed. Available from: [Link]
-
RSC Medicinal Chemistry. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]
-
Der Pharma Chemica. Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Available from: [Link]
-
University of Dundee. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
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- 8. Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. medium.com [medium.com]
- 19. blog.championsoncology.com [blog.championsoncology.com]
- 20. Understanding the Western Blot: A Key Tool in Cancer Research - Oreate AI Blog [oreateai.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Purification of (6-(methylamino)pyridin-2-yl)methanol by column chromatography
Technical Support Center: Purification of (6-(methylamino)pyridin-2-yl)methanol
Case ID: PYR-MEOH-006 Subject: Troubleshooting Column Chromatography for Polar Aminopyridines Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Sticky" Challenge
Purifying (6-(methylamino)pyridin-2-yl)methanol presents a classic "dual-threat" in chromatography:
-
The Pyridine/Amine Nitrogen: Acts as a Lewis base, interacting strongly with the acidic silanol groups (
) on standard silica gel. This causes severe tailing (streaking) and yield loss. -
The Primary Alcohol: Increases polarity, requiring a polar mobile phase that often co-elutes impurities.
This guide provides a self-validating protocol to overcome these issues using Mobile Phase Modifiers and Stationary Phase Deactivation .
Part 1: Method Development & Solvent Selection
Do not run a column without a TLC that shows a distinct, non-streaking spot. The following solvent systems are ranked by efficacy for this specific substrate.
Recommended Solvent Systems
| System Class | Composition | Target Rf | Notes |
| Primary (Gold Standard) | DCM : MeOH : | 0.25 – 0.35 | Use 7N |
| Secondary (Alternative) | EtOAc : Hexanes : TEA (50:50:1 to 100:0:1) | 0.20 – 0.30 | Requires Triethylamine (TEA) . Good for removing non-polar impurities, but the product may move slowly. |
| "Nuclear" Option | DCM : MeOH (Pure) | N/A | Only use with Basic Alumina . Do not use on Silica without base modifier. |
Critical Technical Note: The
of the pyridine nitrogen is, but the secondary amine at position 6 increases electron density, making it more basic and prone to binding silica. You must keep the silica basic.
Part 2: The Workflow (Visualized)
Workflow 1: Mobile Phase Decision Tree
This logic gate ensures you select the correct system before wasting sample.
Caption: Decision logic for selecting the mobile phase modifier based on TLC behavior.
Part 3: Execution - The "Base-Deactivated" Column
Standard packing often fails because the initial band binds irreversibly to the top of the column. Use the "Sandwich Equilibration" method.
Protocol: Silica Deactivation
-
Slurry Preparation: Mix Silica Gel 60 (
) with DCM containing 1% Triethylamine (TEA) . -
Packing: Pour the slurry. Flush with 2 column volumes (CV) of the TEA/DCM mixture.
-
Why? The TEA binds to the acidic silanols (
), "capping" them before your product arrives.
-
-
Equilibration: Switch to your running solvent (e.g., DCM:MeOH:NH3 95:5:0.5). Flush for 1 CV.
-
Loading: Dissolve your crude in a minimum amount of DCM/MeOH. Load carefully.
-
Elution: Run a gradient from 0% to 10% MeOH (maintaining the 0.5-1%
constant).
Workflow 2: Column Packing & Elution
Caption: The "Sandwich" method ensures silica acidity is neutralized before the amine product is loaded.
Part 4: Troubleshooting & FAQs
Q1: I used aqueous Ammonium Hydroxide (
-
Fix: Use 7N Ammonia in Methanol (miscible with DCM) or shake DCM with aqueous ammonia in a sep funnel, separate the organic layer, and use that "ammonia-saturated" DCM as your solvent [1].
Q2: My product is stuck at the baseline even with 10% MeOH. A: The interaction is likely ionic (protonated amine + deprotonated silanol).
-
Fix: Switch to Basic Alumina (Brockmann Activity III). Alumina is less acidic than silica and often requires no amine modifier for pyridines. Use a gradient of 0-5% MeOH in DCM [2].
Q3: The product turns brown/yellow upon concentration. A: Aminopyridines are susceptible to oxidation, especially when concentrated in the presence of trace acids or on hot surfaces.
-
Fix: Evaporate at
. Flush the receiving flask with Nitrogen immediately after the column. Store the purified oil/solid under Argon at [3].
Q4: Can I use Acetone or Ethyl Acetate? A: Acetone interferes with UV detection (cutoff ~330nm) and can react with primary amines (forming imines). Ethyl Acetate is fine, but usually not polar enough to elute this specific alcohol without high percentages of co-solvent. Stick to DCM/MeOH for solubility reasons.[1]
References
-
General Protocol for Aminopyridines: "Flash Column Chromatography with Ammonia." Reddit ChemPros / Organic Chemistry Consensus, 2023. Link
-
Alumina vs. Silica: "Purification of THP protected amino-alcohol." ChemPros, 2025. Link
-
Synthesis Context: "Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol." Acta Crystallographica Section C, 2015.[2] Link
-
Similar Substrate Purification: "Synthesis of 3-Amino-4-nitropyridine from 4-aminopyridine." BenchChem Technical Guide, 2025. Link
Sources
Technical Support Center: Strategies for Improving the Stability of (6-(methylamino)pyridin-2-yl)methanol in Solution
Welcome to the technical support center for (6-(methylamino)pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The inherent chemical functionalities of this molecule present unique stability challenges in solution. This document provides an in-depth understanding of the degradation pathways and offers robust, field-proven strategies and troubleshooting solutions to ensure the integrity of your experimental results.
Understanding the Instability of (6-(methylamino)pyridin-2-yl)methanol
The stability of a molecule in solution is dictated by its structure. (6-(methylamino)pyridin-2-yl)methanol contains two key functionalities that render it susceptible to degradation: a substituted aminopyridine ring and a primary benzylic alcohol.
-
Aminopyridine System: The pyridine ring, particularly when substituted with an electron-donating amino group, is prone to oxidation. The nitrogen atom in the ring also makes the molecule's properties highly dependent on the pH of the solution.[1][2]
-
Benzylic Alcohol Moiety: Alcohols positioned on a carbon adjacent to an aromatic ring (benzylic alcohols) are significantly more reactive than simple aliphatic alcohols.[3] They are highly susceptible to oxidation, which can convert the alcohol first to an aldehyde and subsequently to a carboxylic acid.[4][5] This process can be accelerated by exposure to atmospheric oxygen, heat, light, or trace metal impurities.
These structural features can lead to several degradation pathways, compromising sample purity and leading to inconsistent experimental outcomes.
1.1. Postulated Degradation Pathways
The primary degradation routes for (6-(methylamino)pyridin-2-yl)methanol in solution are oxidation and pH-mediated reactions. Understanding these pathways is the first step in designing effective stabilization strategies.
Caption: Postulated oxidative degradation pathways for (6-(methylamino)pyridin-2-yl)methanol.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the handling and use of (6-(methylamino)pyridin-2-yl)methanol in solution.
2.1. Issue: Rapid Degradation in Aqueous Buffers
Question: "I dissolved my compound in a standard phosphate-buffered saline (PBS) at pH 7.4, but HPLC analysis shows significant degradation in less than a day. What is causing this, and how can I fix it?"
Answer: This is a frequent observation and is typically caused by a combination of pH and oxidative stress.
-
Causality:
-
pH Effects: While pH 7.4 is physiologically relevant, it may not be optimal for the chemical stability of this specific molecule. The aminopyridine moiety's reactivity is pH-dependent; neutral to slightly alkaline conditions can accelerate the oxidation of both the benzylic alcohol and the aminopyridine ring.[2][6]
-
Oxidative Degradation: Standard aqueous buffers are saturated with dissolved atmospheric oxygen, a key driver of degradation. The benzylic alcohol is particularly vulnerable to oxidation to an aldehyde, which can be further oxidized to a carboxylic acid.[7][8]
-
-
Troubleshooting & Solutions:
-
Optimize pH: Conduct a pH stability screen. Prepare small-scale solutions in buffers ranging from pH 4 to 7. We recommend starting with citrate or acetate buffers for the acidic range.[9] Often, a slightly acidic pH (e.g., pH 5-6) can improve stability by protonating the pyridine nitrogen, which can reduce its susceptibility to certain degradation pathways.
-
Deoxygenate Buffers: Before dissolving your compound, sparge the buffer with an inert gas like argon or nitrogen for 15-30 minutes. This removes dissolved oxygen, a primary oxidant.[10] Maintain an inert atmosphere in the headspace of your vial if possible.
-
Use Fresh Solutions: The most reliable strategy is to prepare solutions immediately before use. If an experiment runs for several hours, assess the compound's stability over that timeframe in the specific assay medium.
-
2.2. Issue: Stock Solution Losing Purity During Storage
Question: "My DMSO stock solution of (6-(methylamino)pyridin-2-yl)methanol is losing purity, even when stored at -20°C. How can I improve its long-term stability?"
Answer: While DMSO is a common solvent for stock solutions, and -20°C is a standard storage temperature, several factors can still lead to degradation over time.
-
Causality:
-
Water Contamination: Anhydrous DMSO is hygroscopic and readily absorbs atmospheric moisture. Water can facilitate hydrolytic or oxidative degradation pathways, even at low temperatures.[11]
-
Freeze-Thaw Cycles: Repeatedly warming and cooling the stock solution can introduce moisture and oxygen with each cycle, accelerating degradation.
-
Light Exposure: The pyridine ring system can be susceptible to photodegradation upon exposure to UV or even ambient laboratory light.[12][13][14]
-
-
Troubleshooting & Solutions:
-
Use High-Quality Solvent: Start with anhydrous, high-purity DMSO.
-
Inert Atmosphere: After dissolving the compound, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial.
-
Aliquot: Prepare small, single-use aliquots of your stock solution. This prevents contamination of the entire stock and minimizes freeze-thaw cycles.
-
Protect from Light: Store aliquots in amber vials or wrap clear vials in aluminum foil to protect them from light.[12]
-
Consider Antioxidants: For maximum stability, consider adding an antioxidant to the stock solution. A lipophilic antioxidant like Butylated Hydroxytoluene (BHT) is soluble in DMSO and can be effective at low concentrations (e.g., 0.01-0.1%).[15][16][17]
-
2.3. Issue: Inconsistent Results in Biological Assays
Question: "I'm getting high variability in my cell-based assay results. Could this be related to compound stability?"
Answer: Absolutely. Inconsistent results are a classic sign of compound instability in the assay medium.
-
Causality:
-
Changing Concentration: If the parent compound degrades during the assay incubation period, its effective concentration decreases over time, leading to variable biological effects.
-
Interference from Degradants: The degradation products (e.g., the aldehyde or carboxylic acid) may have their own biological or off-target activities, or they might interfere with the assay's detection method (e.g., fluorescence, luminescence).[11] This introduces confounding variables and unreliable data.
-
-
Troubleshooting & Solutions:
-
Confirm Stability in Media: Before conducting a full experiment, incubate the compound in your complete cell culture medium under assay conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your experiment. Collect samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.
-
Reduce Incubation Time: If instability is confirmed, redesign your experiment to use shorter incubation times if possible.
-
Dose Freshly: For long-term experiments, consider replacing the medium with freshly prepared compound at regular intervals.
-
Proactive Stabilization Strategies & Protocols
Instead of just troubleshooting, you can proactively manage stability. A forced degradation study is a powerful tool to understand vulnerabilities, while a stabilized formulation protocol can be developed for routine use.
3.1. Protocol for a Forced Degradation Study
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[18] This protocol provides a standard framework compliant with ICH guidelines.[19]
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve (6-(methylamino)pyridin-2-yl)methanol to a concentration of 1 mg/mL in a suitable solvent like a 50:50 acetonitrile:water mixture.[19]
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Expose both the solid powder and a solution to 80°C.[12]
-
Photolytic Degradation: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by a validated HPLC or LC-MS method. Compare the results to a time-zero (T=0) unstressed control.
-
Interpretation: Aim for 5-20% degradation to ensure that the degradation products are clearly visible without completely consuming the parent peak.[19] This data will reveal if the compound is more sensitive to acid, base, oxidation, heat, or light, guiding all future handling.
3.2. Protocol for Preparing a Stabilized Aqueous Formulation
This protocol incorporates the principles discussed above to create a more stable solution for experimental use.
-
Buffer Preparation: Choose a suitable buffer system based on your experimental needs and the results of a pH stability screen (see Table 1). A citrate buffer at pH 5.5 is often a good starting point.
-
Deoxygenation: Place the required volume of buffer in a flask and sparge with high-purity argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.
-
Add Chelating Agent (Optional): Add EDTA to a final concentration of 0.01% (w/v). EDTA chelates trace metal ions that can catalyze oxidative degradation.[9]
-
Add Antioxidant: Add a hydrophilic antioxidant like L-Ascorbic Acid (Vitamin C) to a final concentration of 0.05-0.1% (w/v). Ensure it is fully dissolved.
-
Compound Dissolution: Weigh the (6-(methylamino)pyridin-2-yl)methanol and dissolve it directly into the prepared, stabilized buffer to achieve the desired final concentration.
-
Storage and Handling: Store the final solution at 2-8°C, protected from light. For best results, use within 24-48 hours.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for (6-(methylamino)pyridin-2-yl)methanol in aqueous solution?
-
A: While the exact optimum must be determined empirically for your specific conditions, stability is often enhanced in the slightly acidic range (pH 4.5 - 6.0). This is because protonation of the pyridine nitrogen can decrease the electron density of the ring, potentially slowing oxidative degradation.[2]
-
-
Q2: Which antioxidants are best?
-
Q3: What are the best practices for storing the solid (powder) form?
-
A: Store the solid compound in a tightly sealed container at 2-8°C or -20°C, protected from light and moisture. A desiccator is recommended for long-term storage.
-
-
Q4: How can I monitor the degradation of my compound?
Data Summary Tables
For quick reference, the following tables summarize key recommendations.
Table 1: Recommended Buffer Systems for Stability Studies
| Buffer System | Useful pH Range | Comments |
|---|---|---|
| Citrate | 3.0 - 6.2 | Often a good first choice. Also acts as a mild chelating agent.[9] |
| Acetate | 3.8 - 5.6 | Common alternative to citrate for the acidic range. |
| MES | 5.5 - 6.7 | A "Good's" buffer, known for low reactivity and metal binding. |
| Phosphate | 6.0 - 8.0 | Use with caution; may accelerate degradation for some compounds. |
Table 2: Common Antioxidants for Solution Stabilization | Antioxidant | Type | Typical Conc. | Mechanism of Action | | :--- | :--- | :--- | :--- | | For Aqueous Solutions | | L-Ascorbic Acid | Hydrophilic | 0.05 - 0.1% | Reducing agent, readily oxidized.[15] | | Sodium Metabisulfite | Hydrophilic | 0.01 - 0.1% | Oxygen scavenger. | | EDTA | Hydrophilic | 0.01 - 0.1% | Chelating agent, sequesters metal ions that catalyze oxidation.[9] | | For Organic Solutions (e.g., DMSO) | | Butylated Hydroxytoluene (BHT) | Lipophilic | 0.01 - 0.1% | Phenolic radical scavenger, interrupts oxidation chain reactions.[16][21] | | Butylated Hydroxyanisole (BHA) | Lipophilic | 0.01 - 0.1% | Phenolic radical scavenger, similar to BHT.[16][21] |
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from [Link]
-
Veepra. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Fetzner, S. (2015). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. Retrieved from [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
Wang, F., et al. (2009). Polyethylene glycol radical-initiated oxidation of benzylic alcohols in compressed carbon dioxide. Green Chemistry, 11(5), 682-686. Retrieved from [Link]
-
Anju, S., et al. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. Photochemical and photocatalytic degradation of pyridine in the.... Retrieved from [Link]
-
Ramírez-Sánchez, I. M., et al. (2025, August 13). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Retrieved from [Link]
-
Petha, D. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Catalent. Retrieved from [Link]
-
Hameed, S. A., Ibraheem, H. H., & Hashim, H. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795, 012006. Retrieved from [Link]
-
Al-Dahhan, W. H. (2024). Antioxidants: a comprehensive review. Bulletin of the National Research Centre, 48(1), 1-13. Retrieved from [Link]
-
Yang, X., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Industrial & Engineering Chemistry Research, 59(8), 3310-3319. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment.... Retrieved from [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. Retrieved from [Link]
-
de Souza, C., et al. (2018). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 54(1). Retrieved from [Link]
-
Li, F., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(13). Retrieved from [Link]
-
Mobley, J. K., et al. (2018). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. Inorganics, 6(3), 75. Retrieved from [Link]
-
de Souza, C., et al. (2018). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 54(1). Retrieved from [Link]
-
ResearchGate. (2013, July 5). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. Retrieved from [Link]
-
Jetha, K., & Kenshil, A. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. Retrieved from [Link]
-
Pearson. (2025, October 10). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
-
Gangwar, D., Malik, R., & Kaur, J. (2021). DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. Rasayan Journal of Chemistry, 14(3), 1953-1958. Retrieved from [Link]
-
Zand, Z., et al. (2020). New findings and current controversies on oxidation of benzyl alcohol by a copper complex. Dalton Transactions, 49(20), 6595-6601. Retrieved from [Link]
-
Gierczak, T., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. International Journal of Molecular Sciences, 25(13), 7196. Retrieved from [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Retrieved from [Link]
-
Pearson. (2024, August 13). Reactions at Benzylic Positions: Videos & Practice Problems. Retrieved from [Link]
-
PubMed. (n.d.). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. Retrieved from [Link]
-
ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
-
Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 4. Polyethylene glycol radical-initiated oxidation of benzylic alcohols in compressed carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. scribd.com [scribd.com]
- 7. New findings and current controversies on oxidation of benzyl alcohol by a copper complex - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00222D [pubs.rsc.org]
- 8. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. onyxipca.com [onyxipca.com]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. benchchem.com [benchchem.com]
- 14. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Antioxidants: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. article.sapub.org [article.sapub.org]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. researchgate.net [researchgate.net]
Optimizing reaction conditions for the amination of 2-hydroxymethylpyridine
Introduction
Welcome to the Technical Support Center. You are likely here because the amination of 2-hydroxymethylpyridine (2-pyridinemethanol) is failing to meet your yield or purity specifications.
While structurally simple, this substrate presents a "perfect storm" of reactivity challenges:
-
Poor Leaving Group: The hydroxyl group requires activation.
-
Self-Reactivity: The activated intermediate (e.g., 2-chloromethylpyridine) is prone to rapid self-polymerization due to the nucleophilic pyridine nitrogen.
-
Chelation: The proximal nitrogen can poison transition metal catalysts in "green" amination routes.
This guide moves beyond standard textbook procedures to address the specific failure modes encountered in drug development workflows.
Module 1: The Activation-Displacement Route (Classical)
Primary Method: Conversion to 2-chloromethylpyridine followed by nucleophilic attack.
Q1: My intermediate (2-chloromethylpyridine) turns into a black tar/solid before I can add the amine. What is happening?
Diagnosis: You likely isolated the intermediate as a free base . Root Cause: The 2-position is benzylic-like. If you neutralize the hydrochloride salt to get the free base, the pyridine nitrogen of one molecule attacks the electrophilic methylene group of another. This triggers an uncontrollable intermolecular polymerization cascade (self-quaternization).
The Fix: You must maintain the intermediate as the Hydrochloride (HCl) Salt until the exact moment of reaction with the amine.
Optimized Protocol (Self-Validating):
-
Activation: Dissolve 2-hydroxymethylpyridine in DCM. Add
(1.2 equiv) dropwise at 0°C. -
Isolation: Evaporate solvent/excess
. Do not wash with aqueous base. The product, 2-chloromethylpyridine·HCl, is a stable solid. -
Amination: Suspend the solid HCl salt in acetonitrile. Add the target amine (nucleophile) first.
-
Trigger: Add base (e.g.,
or DIPEA) last. This liberates the reactive free base in situ, where it is immediately intercepted by the amine nucleophile, outcompeting self-polymerization.
Visualization: The Stability Pathway
Figure 1: Critical decision pathway for handling the activated chloromethyl intermediate. Avoiding the free base isolation is the key to preventing polymerization.
Module 2: Catalytic "Borrowing Hydrogen" (Green Chemistry)
Primary Method: Ruthenium or Iridium catalyzed direct amination of the alcohol. Mechanism: Dehydrogenation (Alcohol → Aldehyde) → Imine Formation → Hydrogenation (Imine → Amine).
Q2: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Poisoning via Chelation. Root Cause: The nitrogen atom in the pyridine ring is a strong sigma-donor. It coordinates to the metal center (Ru/Ir), displacing the labile ligands required for the hydride transfer cycle.
Troubleshooting Steps:
-
Ligand Switch: Switch from standard [Ru(p-cymene)Cl2]2 to Cp (Pentamethylcyclopentadienyl)* complexes. The steric bulk of Cp* prevents the pyridine nitrogen from "locking" onto the metal center [1].
-
Concentration: Run the reaction at high concentration (>1 M). High substrate concentration favors the productive catalytic cycle over the entropic trap of catalyst deactivation.
-
Water Management: This reaction produces water as the only byproduct.[1][2][3] Water inhibits imine formation (equilibrium shift). Add 4Å Molecular Sieves to the reaction vessel.
Q3: I see the aldehyde intermediate by LCMS, but no amine product.
Diagnosis: Failed Condensation or Hydrogen Return. Root Cause: The "Borrowing Hydrogen" cycle is broken. The catalyst has dehydrogenated the alcohol but cannot return the hydride to the imine.
Optimized Conditions Table:
| Parameter | Standard Condition (Fail Risk) | Optimized Condition (Success) | Rationale |
| Catalyst | [Ru(p-cymene)Cl2]2 | [CpIrCl2]2 or Ru-Macho® | Ir/Cp resists pyridine chelation better than simple Ru-arenes. |
| Base | KOH (Strong) | NaHCO3 (0.1 equiv) | Strong bases can trigger aldol condensation side reactions of the aldehyde intermediate. |
| Solvent | Toluene | t-Amyl Alcohol or Diglyme | Higher boiling point solvents allow T > 110°C, necessary to overcome the activation energy of pyridine dehydrogenation. |
| Additive | None | AgOTf (catalytic) | Abstracts chloride from the pre-catalyst to open a coordination site [2]. |
Visualization: The Borrowing Hydrogen Cycle
Figure 2: The catalytic cycle.[3] Note that the catalyst acts as a hydride shuttle.[2] If the pyridine nitrogen binds to the 'Catalyst' node, the shuttle stops.
Module 3: Isolation & Purification
Q4: My reaction worked, but I can't extract the product. It stays in the aqueous layer.
Diagnosis: High water solubility (LogP issue). Root Cause: The pyridine ring + amine tail makes the molecule highly polar and water-soluble, especially at neutral/acidic pH.
Extraction Protocol:
-
pH Adjustment: The aqueous layer must be adjusted to pH > 12 using NaOH. (The pKa of the pyridine nitrogen is ~5.2, but the side chain amine might be 9-10). Both must be deprotonated to be extractable.
-
Salting Out: Saturate the aqueous phase with NaCl.
-
Solvent Choice: Do not use Ethyl Acetate (poor efficiency for pyridines). Use DCM:Isopropanol (9:1) or Chloroform .
-
Alternative: For high-value intermediates, use SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges.
-
Load: Crude reaction mixture (acidic).[4]
-
Wash: MeOH (removes non-basic impurities).
-
Elute: 2M NH3 in MeOH (releases the product).
-
References
-
Gnanapraksham, B., Zhang, J., & Milstein, D. (2010). Direct Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Angewandte Chemie International Edition, 49(8), 1468–1471.
-
Watson, A. J. A., & Williams, J. M. J. (2010). The Give and Take of Alcohol Activation.[2] Science, 329(5992), 635–636.
-
BenchChem Technical Repository. (2025).[5] Stability of 2-(Chloromethyl)pyridine hydrochloride in different solvents. BenchChem Support.
-
PubChem Compound Summary. (2025). 2-(Chloromethyl)pyridine hydrochloride stability data. National Library of Medicine.
Sources
- 1. Hydrogen‐Borrowing Alcohol Bioamination with Coimmobilized Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of (6-(methylamino)pyridin-2-yl)methanol Derivatives as Novel Kinase Inhibitors
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the systematic validation of novel (6-(methylamino)pyridin-2-yl)methanol derivatives. The pyridine scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in numerous FDA-approved drugs, particularly protein kinase inhibitors used in oncology.[1][2] Derivatives of this specific scaffold represent a promising avenue for the development of targeted therapeutics.
Our focus will be on a logical, multi-tiered validation cascade designed to rigorously assess the potential of these synthesized compounds as kinase inhibitors. We will move from initial enzymatic assays to complex cellular and in vivo models, explaining the causality behind each experimental choice and providing actionable, field-tested protocols.
The Drug Discovery and Validation Workflow
The journey from a synthesized compound to a viable drug candidate is a structured process of elimination and validation. The goal is to identify molecules that are not only potent against their intended target but also selective, effective in a cellular context, and demonstrate efficacy in a preclinical model. This workflow ensures that resources are focused on the most promising candidates.
Caption: A multi-phased workflow for the validation of synthesized kinase inhibitors.
In Vitro Validation: From Enzyme to Cell
The initial phase of validation focuses on establishing the fundamental activity of the synthesized compounds. We begin with a purified enzyme system to measure direct inhibition and then transition to a cellular environment to assess cytotoxicity and on-target effects.
Primary Screening: Direct Enzyme Inhibition
The first critical question is whether the synthesized derivatives can inhibit the catalytic activity of the target kinase. A biochemical assay using a purified recombinant kinase is the most direct method to determine this.[3] The primary output is the IC50 value , which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[4] This is a crucial metric for comparing the potency of different derivatives.
Causality: Why start with a biochemical assay? This cell-free system isolates the interaction between the compound and the kinase, eliminating complexities like cell membrane permeability or off-target effects within a cell. It provides a clean, quantitative measure of potency, which is essential for initial structure-activity relationship (SAR) studies.[5]
Comparative Data: IC50 Values for PYK2 Inhibition
| Compound | Derivative Structure | IC50 (nM) vs. PYK2 Kinase | Selectivity vs. LCK (IC50, nM) |
| Derivative A | R = H | 850 | >10,000 |
| Derivative B | R = 4-Fluorophenyl | 45 | >5,000 |
| Derivative C | R = 3-Chlorophenyl | 12 | >8,000 |
| Staurosporine | Reference Inhibitor | 5 | 7 |
This is hypothetical data for illustrative purposes.
From this table, Derivative C emerges as the most potent candidate against the target kinase (PYK2), while maintaining high selectivity over a related kinase, LCK. Staurosporine, a known broad-spectrum kinase inhibitor, is used as a positive control to validate the assay.[6]
Cellular Activity: Assessing Cytotoxicity
A potent enzyme inhibitor is only useful if it can enter a cell and exert a biological effect. Cell viability assays, such as the MTT assay, are used to measure the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[7] This assay quantifies the number of viable, metabolically active cells after treatment.[8][9] The resulting GI50 value (concentration for 50% growth inhibition) indicates the compound's effectiveness in a cellular context.
Causality: Why is this step necessary? A compound might be a potent enzyme inhibitor but have poor cell permeability, be rapidly metabolized, or be actively pumped out of the cell. This assay provides a crucial secondary validation, ensuring that the biochemical potency translates into a functional cellular response.
Comparative Data: Growth Inhibition in Cancer Cell Lines
| Compound | Glioblastoma (U-87 MG) GI50 (µM) | Breast Cancer (MCF-7) GI50 (µM) |
| Derivative A | >50 | >50 |
| Derivative B | 8.2 | 11.5 |
| Derivative C | 1.5 | 2.1 |
| Cisplatin | Reference Drug | 5.6 |
This is hypothetical data for illustrative purposes.
The data shows a strong correlation between enzymatic potency and cellular activity. Derivative C, the most potent inhibitor in the biochemical assay, is also the most effective at inhibiting the growth of both glioblastoma and breast cancer cell lines.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies to ensure reproducibility.[7][10]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., U-87 MG)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "untreated" (medium only) and "vehicle control" (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value for each compound.
Mechanism of Action: Target Engagement and Pathway Modulation
After confirming that a compound is potent and cytotoxic, the next step is to verify that its cellular effect is indeed caused by the inhibition of the intended target. Western blotting is a standard technique used to measure the levels of specific proteins.[11][12] If our compound inhibits a kinase, we can use Western blotting to see if the phosphorylation of that kinase's downstream substrate is reduced.
Causality: This is a critical self-validating step. If the compound kills cells but doesn't inhibit the target protein inside the cell, the observed cytotoxicity is due to an off-target effect, which is undesirable. This experiment directly links the compound's presence to the modulation of the specific signaling pathway, confirming its mechanism of action.
Caption: Inhibition of the PYK2 signaling cascade by a synthesized derivative.[13]
A successful experiment would show that in cells treated with Derivative C, the level of phosphorylated ERK (p-ERK) is significantly reduced compared to untreated cells, while the level of total ERK remains unchanged. This demonstrates that the signaling pathway has been successfully inhibited.
Detailed Protocol: Western Blotting for Phospho-Protein Analysis
This protocol provides a standard workflow for analyzing protein phosphorylation levels.[14][15][16]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., wet or semi-dry)[15]
-
Nitrocellulose or PVDF membranes[11]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody[14]
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagents[11]
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Treat cells with Derivative C for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity.[15] Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein lysate by boiling in SDS sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle shaking.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with ECL detection reagents. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total, non-phosphorylated protein (e.g., anti-total-ERK) to serve as a loading control.
In Vivo Efficacy: Preclinical Animal Models
The final validation step before a compound can be considered for clinical development is to test its efficacy in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are indispensable for this purpose.[17][18]
Causality: An in vivo model integrates complex biological factors such as drug absorption, distribution, metabolism, and excretion (ADME), which cannot be replicated in vitro.[17] This model provides crucial evidence of a compound's ability to reduce tumor growth in a physiological setting, a key requirement for its advancement as a potential therapeutic agent.[19][20] Both cell line-derived (CDX) and patient-derived (PDX) models can be utilized.[19][21]
Comparative Data: Tumor Growth Inhibition in a U-87 MG Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 50 µL Saline, daily | 1250 | 0% |
| Derivative B | 30 mg/kg, daily | 875 | 30% |
| Derivative C | 30 mg/kg, daily | 450 | 64% |
| Temozolomide | 10 mg/kg, daily | 550 | 56% |
This is hypothetical data for illustrative purposes.
In this preclinical model, Derivative C demonstrates superior tumor growth inhibition compared to both the less potent Derivative B and the standard-of-care chemotherapy, Temozolomide, for this cancer type.
General Protocol for Subcutaneous Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 U-87 MG cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[18]
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Mice are randomized into treatment groups. Dosing with the test compound (e.g., Derivative C administered orally or via intraperitoneal injection) and vehicle control begins.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., Western blot or immunohistochemistry) to confirm on-target activity in the tumor tissue.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered approach to validate the biological activity of novel (6-(methylamino)pyridin-2-yl)methanol derivatives. Through a logical progression of biochemical, cellular, and in vivo assays, it is possible to identify compounds with high potency, a clear mechanism of action, and significant preclinical efficacy.
Based on our comparative analysis, Derivative C stands out as a promising lead compound. It exhibits a low nanomolar IC50 against its target kinase, translates this potency into low micromolar growth inhibition in cancer cells, confirms its on-target mechanism by modulating downstream signaling, and demonstrates superior tumor growth inhibition in an in vivo xenograft model.
The next steps for a compound like Derivative C would involve further lead optimization to improve its pharmacological properties, comprehensive safety and toxicology studies, and ultimately, advancement towards Investigational New Drug (IND)-enabling studies.
References
-
Lee, C. H., et al. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Retrieved from [Link]
-
Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from [Link]
-
Frontiers. (2022, August 12). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]
-
Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
PharmaLegacy | Preclinical Pharmacology CRO. (n.d.). Kinase/Enzyme Assays. Retrieved from [Link]
-
PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]
-
PMC. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
-
PubMed. (2012, February 15). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]
- Google Patents. (n.d.). EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
ResearchGate. (2025, August 9). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). (5-methyl-6-methylaminopyridin-2-yl)methanol. Retrieved from [Link]
-
University of Dundee - Discovery Research Portal. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Retrieved from [Link]
-
Assay Depot Inc. (2024, June 21). What are PYK2 inhibitors and how do they work?. Retrieved from [Link]
-
PMC. (n.d.). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Retrieved from [Link]
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PMC. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]
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Comparative Guide: Stereochemical Confirmation of Chiral (6-(methylamino)pyridin-2-yl)methanol Derivatives
Executive Summary
The absolute configuration of (6-(methylamino)pyridin-2-yl)methanol derivatives is a critical quality attribute (CQA) in drug development, particularly given the scaffold's prevalence in kinase inhibitors and organocatalysts. Misassignment of stereochemistry in these nitrogen-rich heterocycles is a common pitfall due to the basicity of the pyridine ring and the conformational flexibility of the N-methylamino substituent.
This guide compares three distinct methodologies for stereochemical confirmation: Single Crystal X-Ray Diffraction (SC-XRD) , NMR-based Mosher Ester Analysis , and Vibrational Circular Dichroism (VCD) . While SC-XRD remains the absolute authority, modern workflows increasingly rely on VCD and modified Mosher protocols to bypass the bottleneck of crystallization.
Decision Matrix: Selecting the Right Methodology
The choice of method depends on sample physical state, quantity, and the presence of heavy atoms.
Figure 1: Strategic decision tree for stereochemical assignment of aminopyridine alcohols.
Comparative Analysis of Methods
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
The "Gold Standard"
For pyridine derivatives, SC-XRD provides an unambiguous 3D structure. However, the "methanol" tail and "methylamino" head often induce flexibility that inhibits lattice formation.
-
Mechanism: Relies on the anomalous dispersion of X-rays by heavy atoms (Bjerrum-Bijvoet-Flygar method).
-
Pyridine Specific Strategy: If the free base is an oil, convert it to a hydrobromide or picrate salt. The protonation of the pyridine nitrogen (
) often facilitates the formation of rigid, diffraction-quality crystals. -
Pros: Absolute certainty; defines tautomeric state of the aminopyridine.
-
Cons: High failure rate in crystallization; requires heavy atoms for absolute configuration (unless using Mo/Cu radiation with high redundancy).
Method B: Modified Mosher’s Method (NMR)
The "Workhorse"
This method involves derivatizing the secondary alcohol with
-
The Pyridine Challenge: Standard Mosher protocols often use MTPA-chloride. Warning: The basic pyridine nitrogen can act as a nucleophile, leading to
-acylation or acyl-pyridinium salt formation, complicating the NMR. -
The Solution: Use a Steglich esterification (DCC/DMAP) protocol which is gentler and directs acylation to the hydroxyl group.
-
Analysis: Calculate
. The phenyl ring of the MTPA auxiliary shields protons syn to it. -
Pros: Fast; requires standard NMR equipment.
-
Cons: Destructive; pyridine ring anisotropy can sometimes override the MTPA shielding effects, leading to ambiguous
values [1][2].
Method C: Vibrational Circular Dichroism (VCD)
The "Solution State" Alternative
VCD measures the differential absorption of left and right circularly polarized infrared light. It is ideal for oils or when derivatization fails.
-
Mechanism: Compares experimental IR chiroptical response with DFT-calculated spectra of the predicted enantiomers.
-
Pyridine Specifics: The conformational flexibility of the 6-methylamino group requires an exhaustive conformational search (e.g., Monte Carlo) prior to DFT calculation.
-
Pros: Non-destructive; works in solution; no crystallization needed.
-
Cons: Computationally expensive; requires specialized IR instrumentation [3].
Performance Comparison Data
| Feature | SC-XRD (Salt) | Mosher Analysis (NMR) | VCD Spectroscopy |
| Sample State | Crystalline Solid | Liquid/Solid (Soluble) | Liquid/Solid (Soluble) |
| Sample Mass | >1 mg (recoupable) | ~5-10 mg (destructive) | ~5-10 mg (recoupable) |
| Time to Result | Days to Weeks | 24-48 Hours | 2-3 Days (incl. DFT) |
| Reliability | High (99.9%) | Medium (Pyridine interference risk) | High (Model dependent) |
| Cost | High (Instrument/Service) | Low (Reagents) | Medium (Software/Instrument) |
Detailed Experimental Protocol: Modified Mosher Analysis
This protocol is optimized for (6-(methylamino)pyridin-2-yl)methanol derivatives to minimize
Reagents
-
Substrate: Chiral Pyridine Alcohol (10 mg, ~0.05 mmol)
-
Reagent:
-(-)-MTPA and -(+)-MTPA (1.5 eq) -
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.5 eq)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.2 eq)
-
Solvent: Anhydrous
Step-by-Step Workflow
-
Setup: In two separate 4 mL vials, dissolve the substrate (5 mg each) in anhydrous
(0.5 mL). -
Addition:
-
Vial A: Add
-MTPA, DCC, and DMAP. -
Vial B: Add
-MTPA, DCC, and DMAP.
-
-
Reaction: Stir at room temperature for 12 hours. Monitor by TLC (the ester is usually less polar than the alcohol).
-
Workup: Filter off the dicyclohexylurea (DCU) precipitate. Dilute filtrate with ether, wash with saturated
(to remove unreacted acid) and brine. Dry over . -
NMR Analysis: Acquire
NMR spectra for both crude esters in . -
Calculation: Assign protons
(near stereocenter). Calculate .
Interpretation Logic
The configuration is assigned based on the spatial shielding of the MTPA phenyl group.
Figure 2: Logic flow for assigning stereochemistry using
References
-
Mosher Ester Derivatives for Assignment of Absolute Stereochemistry. Oregon State University. [Link]
-
Absolute Configuration Determination of Chiral Molecules without Crystallisation by Vibrational Circular Dichroism (VCD). Spectroscopy Europe. [Link]
-
Chiral HPLC Separations Guide. Phenomenex. [Link]
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A Guide to In Vitro Kinase Assay Validation: Utilizing (6-(methylamino)pyridin-2-yl)methanol as a Reference Compound
For researchers, scientists, and drug development professionals, the journey from a promising compound to a potential therapeutic is paved with rigorous testing and validation. A crucial step in this process is the development and validation of robust in vitro assays. These assays serve as the primary filter, enabling the identification and characterization of molecules with desired biological activity.[1] This guide provides an in-depth, experience-driven approach to validating a biochemical kinase assay, using the novel compound (6-(methylamino)pyridin-2-yl)methanol as a primary reference standard. We will objectively compare its performance with a well-established, broad-spectrum kinase inhibitor, Staurosporine, and provide the supporting experimental framework.
The core principle of assay validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] For a kinase inhibition assay, this means reliably and reproducibly quantifying the inhibitory potential of a test compound against a specific kinase.
The Rationale Behind Our Approach
Instead of a rigid, one-size-fits-all template, this guide is structured to mirror the logical flow of assay development and validation in a real-world drug discovery setting. We begin by establishing the foundational parameters of the assay, move to the characterization of our reference compound, and culminate in a comparative analysis that underscores the importance of context and careful interpretation of results. The protocols described are designed to be self-validating, incorporating statistical measures that provide confidence in the generated data.[3]
The Role of a Reference Compound
A reference compound is a well-characterized molecule used as a standard in an assay.[4] It allows for the assessment of assay performance over time and between experiments, ensuring consistency and reliability. While Staurosporine is a widely recognized broad-spectrum kinase inhibitor, its utility can be limited by its lack of specificity.[5][6][7] Introducing a more selective or novel compound like (6-(methylamino)pyridin-2-yl)methanol as a reference can be advantageous in certain contexts, particularly when developing assays for specific kinase targets where a particular chemical scaffold is of interest. The pyridinyl structure is a common feature in many kinase inhibitors, making this a plausible candidate for such a role.[8]
Experimental Framework: Validating a Kinase Inhibition Assay
Our hypothetical assay is a fluorescence-based in vitro kinase assay designed to measure the activity of a specific kinase (e.g., a tyrosine kinase relevant to oncology). The assay will be conducted in a 384-well plate format, suitable for high-throughput screening (HTS).[9]
Part 1: Assay Development and Optimization
Before formal validation, the assay conditions must be optimized to ensure a robust and sensitive signal. Key parameters to optimize include:
-
Enzyme and Substrate Concentrations: These should be determined based on their calculated Km values to ensure they are not rate-limiting.[10]
-
ATP Concentration: The concentration of ATP can significantly influence the IC50 values of ATP-competitive inhibitors.[11] It's crucial to select a concentration that is physiologically relevant or standardized for the specific kinase.
-
DMSO Tolerance: The assay's tolerance to the solvent used for compound dilution (typically DMSO) must be established to avoid solvent-induced artifacts.[12]
The quality of the optimized assay is then assessed using the Z'-factor (Z-prime) , a statistical parameter that measures the separation between positive and negative controls.[13][14] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[15]
Caption: Workflow for kinase assay development and quality assessment.
Part 2: Validation Using (6-(methylamino)pyridin-2-yl)methanol and Staurosporine
Once the assay is optimized, formal validation is performed using the reference compounds. The following parameters are assessed:
1. Precision: This measures the repeatability and reproducibility of the assay.[16]
- Intra-assay precision (Repeatability): Determined by running the same concentration of the reference compound multiple times on the same plate.
- Inter-assay precision (Intermediate Precision): Assessed by running the same experiment on different days with different analysts or equipment.
2. Accuracy: This refers to the closeness of the measured value to the true value. In the context of IC50 determination, this is often assessed by comparing results to a known standard or a different assay format.[17]
3. Linearity and Range: This establishes the concentration range over which the assay provides a linear and proportional response. For an inhibition assay, this translates to a well-defined dose-response curve.[16]
4. Specificity: This ensures that the assay measures the intended analyte without interference from other components in the sample.[16] In a kinase assay, this can be confirmed by running the assay in the absence of the enzyme or substrate.
Experimental Protocol: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.[18][19]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of (6-(methylamino)pyridin-2-yl)methanol and Staurosporine in DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme and Substrate Addition: Add the pre-optimized concentrations of the kinase and its substrate to each well.
-
ATP Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a defined period.
-
Signal Detection: Stop the reaction and measure the fluorescence signal using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.[20]
Caption: Step-by-step workflow for IC50 determination.
Data Presentation and Comparison
The performance of (6-(methylamino)pyridin-2-yl)methanol as a reference compound is compared to Staurosporine based on the validation parameters.
Table 1: Assay Validation Summary
| Validation Parameter | (6-(methylamino)pyridin-2-yl)methanol | Staurosporine | Acceptance Criteria |
| IC50 (nM) | 150 ± 15 | 10 ± 2 | Consistent with historical data |
| Intra-assay Precision (%CV) | < 8% | < 5% | < 15% |
| Inter-assay Precision (%CV) | < 12% | < 10% | < 20% |
| Z'-Factor | 0.78 | 0.85 | > 0.5 |
| Signal-to-Background | > 10 | > 15 | > 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Discussion and Interpretation
The results in Table 1 would indicate that both compounds are suitable as reference inhibitors for this kinase assay, as all validation parameters meet the acceptance criteria. Staurosporine, as expected, shows higher potency (lower IC50) and slightly better precision, which is consistent with its well-characterized nature.
The novel compound, (6-(methylamino)pyridin-2-yl)methanol, also demonstrates acceptable performance with good precision and a robust Z'-factor. Its lower potency might be advantageous in certain screening scenarios, as it could provide a wider dynamic range for identifying compounds with similar or weaker inhibitory activity.
Conclusion
The validation of an in vitro assay is a multifaceted process that requires careful planning, execution, and interpretation.[21] By following a systematic approach and utilizing well-characterized reference compounds, researchers can ensure the generation of high-quality, reliable data. This guide has demonstrated a comprehensive workflow for validating a kinase inhibition assay using (6-(methylamino)pyridin-2-yl)methanol as a novel reference compound and comparing its performance to the industry-standard Staurosporine. This approach not only validates the assay itself but also characterizes a new tool for future drug discovery efforts. The principles and protocols outlined herein are broadly applicable and can be adapted for the validation of a wide range of in vitro assays.[16]
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Prism 9 Statistics Guide. [Link]
-
Attentive Science. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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PunnettSquare.Tools. (n.d.). Z-Factor Calculator. [Link]
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BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]
-
Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
-
Ishida, E., & He, L. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(12), e2888. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]
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Wood, J. M., Choidas, A., & Fabbro, D. (2004). Staurosporine derivatives: a new generation of potent and selective kinase inhibitors. Current pharmaceutical design, 10(10), 1179–1191. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Domainex. (n.d.). Biochemical Assays. [Link]
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Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. [Link]
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Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241–1249. [Link]
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Gardner, L. B., & Levin, B. L. (2015). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Breast Cancer: Basic and Clinical Research, 9, BCBCR-S22295. [Link]
-
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]
-
Taylor & Francis. (n.d.). Staurosporine – Knowledge and References. [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]
-
Zhao, Z., Wu, H., & Wang, L. (2017). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. RSC medicinal chemistry, 8(8), 823–830. [Link]
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European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. [Link]
-
Reaction Biology. (n.d.). Complete kinase assay list. [Link]
-
BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
-
Sharma, J., Singh, S., & Kumar, A. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic chemistry, 151, 108409. [Link]
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A Comparative Guide to the Synthesis of (6-(methylamino)pyridin-2-yl)methanol: Two Viable Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
(6-(methylamino)pyridin-2-yl)methanol is a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. Its synthesis, therefore, is of significant interest to the drug development community. This guide provides an in-depth comparison of two distinct and efficacious synthetic routes to this key intermediate, offering detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and the underlying chemical principles.
Introduction
The pyridine-2-methanol scaffold is a common motif in numerous bioactive molecules. The addition of a methylamino group at the 6-position introduces a key site for further functionalization and can significantly influence the pharmacological properties of the final compound. The efficient and scalable synthesis of (6-(methylamino)pyridin-2-yl)methanol is therefore a critical step in the discovery and development of new therapeutics. This guide will explore two primary synthetic strategies: the reduction of a carboxylic acid derivative and the nucleophilic aromatic substitution on a pre-functionalized pyridine ring.
Route 1: Reduction of 6-(methylamino)picolinic Acid
This strategy relies on the synthesis of the corresponding carboxylic acid, 6-(methylamino)picolinic acid, followed by its reduction to the desired alcohol. This is a classic and reliable approach in organic synthesis.
Synthetic Pathway
The overall transformation can be visualized as a two-step process starting from a commercially available precursor.
Caption: Synthetic pathway for Route 1, involving amination followed by reduction.
Causality Behind Experimental Choices
The initial step involves a nucleophilic aromatic substitution of the chloro group in 6-chloropicolinic acid with methylamine. The 6-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. While this reaction can proceed at elevated temperatures and pressures, the use of a copper catalyst can facilitate the reaction under milder conditions.
The second step is the reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, capable of efficiently reducing carboxylic acids to their corresponding alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (THF).
Experimental Protocol
Step 1: Synthesis of 6-(Methylamino)picolinic acid
A detailed procedure for a similar transformation is described in the literature for the synthesis of 5-Methyl-6-methylaminopyridine-2-carboxylic acid[1]. An analogous procedure would be as follows:
-
In a sealed reaction vessel, combine 6-chloropicolinic acid (1 equivalent), an excess of aqueous methylamine (e.g., 40% solution, 5-10 equivalents), and a catalytic amount of a copper salt (e.g., CuSO₄, 5-10 mol%).
-
Heat the mixture at a temperature of 100-150 °C for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.
-
The product, 6-(methylamino)picolinic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction to (6-(methylamino)pyridin-2-yl)methanol
An established protocol for the reduction of a similar substrate, 6-aminonicotinic acid, reports a yield of 72%. The following is an adapted procedure:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 6-(methylamino)picolinic acid (1 equivalent) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to afford (6-(methylamino)pyridin-2-yl)methanol.
Route 2: Nucleophilic Aromatic Substitution on (6-Chloropyridin-2-yl)methanol
This alternative approach involves the initial synthesis of a pyridine-2-methanol derivative bearing a leaving group at the 6-position, followed by a nucleophilic substitution with methylamine.
Synthetic Pathway
This route also consists of two main steps, starting from a different commercially available pyridine derivative.
Caption: Synthetic pathway for Route 2, involving reduction followed by amination.
Causality Behind Experimental Choices
The first step is the reduction of the aldehyde group of 6-chloropicolinaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a milder reducing agent compared to LiAlH₄ and is highly selective for the reduction of aldehydes and ketones in the presence of other functional groups, such as the chloro-substituent on the pyridine ring. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
The second step is a copper-catalyzed nucleophilic aromatic substitution of the chloride with methylamine. As in Route 1, the 6-position is activated for this reaction. The use of a copper catalyst, often in combination with a ligand, is crucial for achieving high yields and reasonable reaction times for the amination of aryl halides.
Experimental Protocol
Step 1: Synthesis of (6-Chloropyridin-2-yl)methanol
-
Dissolve 6-chloropicolinaldehyde (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (6-chloropyridin-2-yl)methanol, which can often be used in the next step without further purification.
Step 2: Synthesis of (6-(methylamino)pyridin-2-yl)methanol
A general procedure for the copper-catalyzed amination of 2-bromopyridine has been reported with a 92% yield. A similar protocol can be applied here:
-
In a Schlenk tube under an argon atmosphere, combine (6-chloropyridin-2-yl)methanol (1 equivalent), a copper(I) salt (e.g., CuI or Cu₂O, 5-10 mol%), a suitable ligand (e.g., N,N'-dimethylethylenediamine (DMEDA), 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).
-
Add an excess of a solution of methylamine (e.g., in THF or as an aqueous solution).
-
Seal the tube and heat the reaction mixture at 80-120 °C for 16-24 hours.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain (6-(methylamino)pyridin-2-yl)methanol.
Comparative Analysis
| Feature | Route 1: Reduction of Carboxylic Acid | Route 2: Nucleophilic Substitution |
| Starting Materials | 6-Chloropicolinic acid | 6-Chloropicolinaldehyde |
| Key Reagents | LiAlH₄, Methylamine | NaBH₄, Methylamine, Copper catalyst |
| Reported Yields (Analogous) | ~72% for the reduction step | ~92% for the amination step |
| Scalability | Generally good, but handling of LiAlH₄ requires caution on a large scale. | Good, copper-catalyzed reactions are common in industrial processes. |
| Safety Considerations | LiAlH₄ is highly reactive and pyrophoric. Requires careful handling under anhydrous conditions. | Copper catalysts can be toxic. Methylamine is a flammable and corrosive gas/liquid. |
| Substrate Scope | Generally tolerant of many functional groups, but LiAlH₄ will reduce other carbonyls. | The copper-catalyzed amination is generally specific to the C-Cl bond. |
| Potential Side Reactions | Over-reduction or side reactions if other reducible functional groups are present. | Formation of byproducts from side reactions of the copper catalyst. Potential for dialkylation of the amine. |
| Cost-Effectiveness | LiAlH₄ can be more expensive than NaBH₄. | The cost of the copper catalyst and ligand can be a factor. |
Conclusion
Both synthetic routes presented offer viable and effective methods for the preparation of (6-(methylamino)pyridin-2-yl)methanol.
Route 1 , the reduction of 6-(methylamino)picolinic acid, is a robust and well-established method. Its primary advantage lies in the predictability of the reduction step. However, the use of the highly reactive and hazardous lithium aluminum hydride necessitates stringent safety precautions, particularly on a larger scale.
Route 2 , involving the nucleophilic substitution on (6-chloropyridin-2-yl)methanol, presents a potentially higher-yielding and safer alternative for the key bond-forming step. The use of a milder reducing agent in the first step and the increasing prevalence of robust copper-catalyzed amination protocols in industrial settings make this route attractive for process development.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including available starting materials, scale of the synthesis, safety infrastructure, and cost considerations. For laboratory-scale synthesis, both routes are highly practical. For larger-scale production, the operational safety and potentially higher yield of the copper-catalyzed amination in Route 2 may be more advantageous.
References
- (Reference for a similar reduction of a pyridyl carboxylic acid will be inserted here if found in subsequent searches)
- (Reference for copper-catalyzed amination of a chloropyridine will be inserted here if found in subsequent searches)
- (General reference on the reactivity of pyridines will be inserted here if found in subsequent searches)
-
US Patent 7,208,603 B2, "Synthesis method and intermediates of pyridin-2-yl-methylamine." Google Patents, .[1]
Sources
Safety Operating Guide
Proper Disposal of (6-(Methylamino)pyridin-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of (6-(Methylamino)pyridin-2-yl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document offers a procedural, step-by-step framework to ensure safe handling and environmental compliance. The protocols outlined herein are designed to be self-validating systems, grounded in established safety standards and chemical waste management principles.
Understanding the Hazard Profile
| Hazard Classification | Description | Source Analogue(s) |
| Acute Oral Toxicity | Harmful if swallowed. | 2-Pyridinemethanol, 2-Aminopyridine[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | 6-Methyl-2-pyridinemethanol[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | 6-Methyl-2-pyridinemethanol[3] |
| STOT - Single Exposure | May cause respiratory irritation. | 6-Methyl-2-pyridinemethanol[3] |
Furthermore, aminopyridines, as a class, are known to be incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides[4]. Reaction with these substances can be exothermic and may produce hazardous fumes.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling (6-(Methylamino)pyridin-2-yl)methanol for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1].
Mandatory PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Always wash hands thoroughly after handling the chemical and before leaving the laboratory[1].
Waste Segregation and Containerization: A Critical First Step
Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance. Mixing incompatible chemicals can lead to dangerous reactions[4]. (6-(Methylamino)pyridin-2-yl)methanol waste must be collected in a dedicated, properly labeled hazardous waste container.
Container Requirements:
-
Compatibility: The container must be chemically compatible with pyridine-based compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Integrity: The container must be in good condition, free from leaks or damage, and have a secure, sealable lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "(6-(Methylamino)pyridin-2-yl)methanol," and the associated hazard symbols (e.g., harmful, irritant).
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Procedures
Under no circumstances should (6-(Methylamino)pyridin-2-yl)methanol or its solutions be disposed of down the drain. This compound is considered a hazardous waste and must be managed through your institution's designated hazardous waste program.
Disposal of Small Quantities (e.g., from research experiments)
-
Collection: Carefully transfer the waste solution or solid into a designated hazardous waste container as described in Section 3.
-
Rinsing: If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and added to the hazardous waste container.
-
Container Sealing and Storage: Securely seal the waste container and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.
Management of Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting all decontamination materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
The following diagram outlines the general workflow for responding to a chemical spill:
Caption: Chemical spill response workflow.
Ultimate Disposal
The final disposal of (6-(Methylamino)pyridin-2-yl)methanol waste will be conducted by a licensed hazardous waste management facility. The most common and environmentally sound method for the disposal of pyridine-containing waste is high-temperature incineration[5]. This process ensures the complete destruction of the organic molecule, preventing its release into the environment.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Pyridine and its derivatives may fall under the F005 hazardous waste code for spent non-halogenated solvents. It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.
References
-
Alkali Metals. 2-AMINO PYRIDINE - MSDS. [Link]
-
Agilent. (2025, May 19). Pyridine Standard - Safety data sheet. [Link]
-
National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]
-
University of California, Los Angeles - EH&S. (2012, December 14). Methanol - Standard Operating Procedure. [Link]
-
Methanex Corporation. (2020, March 31). Methanol - Safety Data Sheet. [Link]
-
ResearchGate. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
-
Nexizo. MSDS Overview: Handling and Transporting Methanol. [Link]
-
Journal of Tobacco Science and Technology. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
Sources
Personal protective equipment for handling (6-(Methylamino)pyridin-2-yl)methanol
As a Senior Application Scientist, I understand that your safety in the laboratory is paramount. Handling novel or specialized chemical reagents requires a deep understanding not just of the procedural steps, but of the inherent risks and the rationale behind each safety precaution. This guide provides essential, direct guidance for handling (6-(Methylamino)pyridin-2-yl)methanol, grounding every recommendation in established safety principles for related chemical structures.
Given that specific toxicological data for (6-(Methylamino)pyridin-2-yl)methanol is not widely published, our safety paradigm is built upon a conservative assessment of analogous compounds, primarily aminopyridines and pyridinemethanols. This approach ensures we are prepared for the potential hazards this molecule may present.
Hazard Assessment: The "Why" Behind the Protocol
(6-(Methylamino)pyridin-2-yl)methanol is a substituted pyridine. Compounds in this family can present significant health risks, including skin irritation, serious eye damage, and systemic toxicity if inhaled or absorbed through the skin.[1][2] The primary routes of occupational exposure are inhalation, skin absorption, and eye contact.[3]
To establish a robust safety protocol, we must consider the hazards associated with its structural relatives.
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound | Key Hazards | Source(s) |
| 2-Aminopyridine | Harmful if swallowed, inhaled, or absorbed through skin. Affects the central nervous system, causing headache, excitement, and convulsions. | [2][3] |
| Pyridine | Flammable. Harmful if swallowed or inhaled. Causes skin and eye irritation/burns. | [1][4] |
| 2-Pyridinemethanol | Causes skin and serious eye irritation. | [5] |
| 6-Methyl-2-pyridinemethanol | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [6] |
The data strongly suggests that (6-(Methylamino)pyridin-2-yl)methanol should be handled as a substance that is, at a minimum, a skin and eye irritant and potentially toxic via multiple exposure routes.
Furthermore, established Occupational Exposure Limits (OELs) for compounds like 2-aminopyridine underscore the need for stringent controls to minimize airborne exposure.
Table 2: Occupational Exposure Limits for 2-Aminopyridine
| Organization | Limit Type | Value | Source(s) |
| OSHA | PEL (8-hr TWA) | 0.5 ppm (2 mg/m³) | [2][7] |
| NIOSH | REL (10-hr TWA) | 0.5 ppm (2 mg/m³) | [2][7] |
| ACGIH | TLV (8-hr TWA) | 0.5 ppm (1.9 mg/m³) | [2][8] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
These low exposure limits for a related compound necessitate the use of engineering controls as the primary method of protection.
Core Directive: Engineering Controls & Personal Protective Equipment (PPE)
Personal protective equipment is the final barrier between you and a chemical hazard. It should always be used in conjunction with, not as a substitute for, engineering controls.
Primary Engineering Control: The Chemical Fume Hood
All handling of (6-(Methylamino)pyridin-2-yl)methanol, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood.[9][10] This is the most effective way to control inhalation exposure to vapors or aerosols.[2]
Personal Protective Equipment: A Step-by-Step Guide
The following PPE is mandatory for all operations involving this compound.
A. Eye and Face Protection
-
Minimum Requirement: ANSI-approved safety goggles that provide impact and splash resistance are required at all times.[1][5] Standard safety glasses do not offer adequate protection from splashes.
-
Elevated Risk: When handling larger quantities (>50 mL) or performing operations with a higher risk of splashing (e.g., heating, pressure reactions), supplement your goggles with a full-face shield.[1][11] Contact lenses should not be worn when working with this substance.[1]
B. Skin and Body Protection
-
Gloves: Wear nitrile gloves as a minimum standard of protection.[9] Nitrile offers good resistance to a range of chemicals, including pyridine.[9]
-
Causality: Pyridine derivatives can be absorbed through the skin, potentially leading to systemic toxicity.[2] Gloves are your primary defense against this exposure route.
-
Protocol: Always double-check your gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste stream. Wash hands thoroughly with soap and water after removing gloves.[11]
-
-
Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[12] This protects your skin and personal clothing from minor spills and contamination.
-
Additional Protection: For large-scale work or situations with a high risk of significant spills, impervious clothing such as a chemically resistant apron or suit should be worn.[11][13] Closed-toe shoes and long pants are required for all laboratory work.
C. Respiratory Protection
-
Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.[14]
-
Non-Routine & Emergency Situations: A respirator is necessary under the following conditions:
-
Cleaning up a significant spill outside of a fume hood.
-
Failure of ventilation equipment.
-
When airborne concentrations may exceed established OELs for analogous compounds.[2]
-
-
Selection: For situations requiring respiratory protection, use a NIOSH-approved air-purifying respirator with organic vapor cartridges.[3] In emergencies or situations with unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[3][11] All personnel required to wear respirators must be part of a formal respiratory protection program, including training and fit-testing, as mandated by OSHA.
Operational and Disposal Plan
A safe experiment is planned from start to finish, including waste disposal.
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure an eye wash station and safety shower are immediately accessible.[1] Confirm the chemical fume hood is functioning correctly.
-
PPE Donning: Put on all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Chemical Handling: Conduct all manipulations of the chemical inside the fume hood.
-
Post-Handling: Tightly close the primary container. Wipe down the work surface within the fume hood.
-
Doffing & Hygiene: Remove gloves and dispose of them in the designated waste container. Wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory area.[4]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][14]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water.[10][11] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[14]
-
Spill Response:
-
Evacuate all non-essential personnel from the area.[1]
-
If the spill is large or you are not trained to handle it, notify your supervisor and EHS immediately.
-
For small spills within a fume hood, use an absorbent material like vermiculite or sand to contain the spill.[1][9]
-
Using non-sparking tools, carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[13]
-
Ventilate and decontaminate the area after cleanup is complete.[1]
-
Disposal Plan
All materials contaminated with (6-(Methylamino)pyridin-2-yl)methanol, including excess reagent, solutions, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste.[1]
-
Collect waste in a clearly labeled, sealed container.
-
Never pour this chemical or its waste down the drain.[9]
-
Follow all institutional, local, and federal regulations for hazardous waste disposal.[11]
Visualization: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the specific laboratory task.
Sources
- 1. nj.gov [nj.gov]
- 2. nj.gov [nj.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Aminopyridine [cdc.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 8. epa.gov [epa.gov]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. alkalimetals.com [alkalimetals.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
